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  • Product: Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate
  • CAS: 1787974-11-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate, a heterocyclic building block of si...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into the fundamental physicochemical properties of this compound, including its molecular weight and exact mass, and elucidate the experimental methodologies for their determination. Furthermore, this guide will present a detailed, plausible synthetic route and expected characterization data. The strategic importance of the N-isopropyl-3-aminopyrazole scaffold will be discussed, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of a wide array of therapeutic agents. Aminopyrazole derivatives, in particular, serve as versatile intermediates in the synthesis of compounds targeting a range of diseases, from cancer to inflammatory conditions.

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS No. 1787974-11-1) is an important example of such an intermediate. The strategic placement of the amino and carboxylate functionalities, combined with the N-isopropyl group, provides a platform for diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel drug candidates.

Physicochemical Properties: Molecular Weight and Exact Mass

A precise understanding of a molecule's mass is fundamental to its characterization and is a critical parameter in drug development, influencing properties such as bioavailability and pharmacokinetics.

Molecular Formula and Structure

The chemical structure of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is presented below:

Figure 1: Chemical structure of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

Based on this structure, the molecular formula is C₈H₁₃N₃O₂ .

Calculation of Molecular Weight and Exact Mass

Molecular Weight (Average Mass):

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule, using the weighted average of their natural isotopic abundances.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)131.00813.104
Nitrogen (N)314.00742.021
Oxygen (O)215.99931.998
Total 183.211

Thus, the molecular weight of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is 183.21 g/mol .

Exact Mass (Monoisotopic Mass):

The exact mass is calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry.

ElementCountIsotope Mass (Da)Total Mass (Da)
Carbon (¹²C)812.00000096.000000
Hydrogen (¹H)131.00782513.101725
Nitrogen (¹⁴N)314.00307442.009222
Oxygen (¹⁶O)215.99491531.989830
Total 183.100777

Therefore, the exact mass of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is 183.100777 Da .

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned as a two-step process starting from commercially available reagents. The key transformation is the cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon electrophile.

G reactant1 Methyl 2-cyano-3-ethoxyacrylate intermediate Cyclocondensation Intermediate reactant1->intermediate + reactant2 Isopropylhydrazine reactant2->intermediate product Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate intermediate->product Tautomerization & Elimination of Ethanol

Figure 2: Proposed synthetic workflow.

Step 1: Preparation of Methyl 2-cyano-3-ethoxyacrylate (if not commercially available)

This key intermediate can be synthesized via the condensation of methyl cyanoacetate with triethyl orthoformate, typically in the presence of a catalytic amount of acetic anhydride.

Step 2: Cyclocondensation with Isopropylhydrazine

The reaction of methyl 2-cyano-3-ethoxyacrylate with isopropylhydrazine would lead to the formation of the pyrazole ring. The regioselectivity of this reaction is generally high, affording the desired N1-isopropyl isomer.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous compounds.

Materials:

  • Methyl 2-cyano-3-ethoxyacrylate

  • Isopropylhydrazine (or its hydrochloride salt)

  • Ethanol (or other suitable solvent)

  • Sodium acetate (if using isopropylhydrazine hydrochloride)

Procedure:

  • To a solution of methyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add isopropylhydrazine (1.1 eq). If using the hydrochloride salt, add sodium acetate (1.1 eq) to neutralize.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to afford Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), a singlet for the methyl ester protons, a singlet for the pyrazole ring proton, and a broad singlet for the amino protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methyl ester carbon, and the carbons of the isopropyl group.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.

  • HRMS (High-Resolution Mass Spectrometry): The measured exact mass should be in close agreement with the calculated value of 183.100777 Da, confirming the molecular formula.

Significance in Drug Discovery: The Role of the N-Isopropyl Group

The N-alkylation of the pyrazole ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. The introduction of an isopropyl group at the N1 position can have several beneficial effects:

  • Increased Lipophilicity: The isopropyl group enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability.

  • Steric Hindrance: The bulky isopropyl group can provide steric hindrance that may prevent unwanted metabolic reactions at the pyrazole ring, thereby increasing the metabolic stability of the compound.

  • Kinase Inhibitor Design: In the context of kinase inhibitors, the N-isopropyl group can occupy a hydrophobic pocket in the ATP-binding site of the enzyme, leading to enhanced potency and selectivity. For instance, in the development of inhibitors for kinases such as RET, the N-isopropyl group has been shown to be a favorable substituent.

G scaffold Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate lipophilicity Increased Lipophilicity scaffold->lipophilicity Isopropyl group stability Enhanced Metabolic Stability scaffold->stability Steric hindrance potency Improved Kinase Potency and Selectivity scaffold->potency Hydrophobic interactions in binding pocket

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Integration of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Structural Rationale and Application in Drug Discovery In modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely recognized as a bioisostere of the adenine ring of ATP[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Application in Drug Discovery

In modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely recognized as a bioisostere of the adenine ring of ATP[1]. This structural mimicry allows derivatives to competitively bind the hinge region of various kinases, making them invaluable in oncology and immunology (e.g., BTK, Src, and PKD inhibitors)[1],[2].

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1)[3] serves as a critical building block for these scaffolds. As an application scientist, I select this specific intermediate for three mechanistic reasons:

  • Orthogonal Reactivity : The adjacent 3-amino and 4-carboxylate groups provide a perfect setup for sequential annulation, allowing the construction of the pyrimidine ring without complex protecting group chemistry.

  • Steric and Lipophilic Tuning : The 1-isopropyl group occupies specific hydrophobic pockets within the kinase active site, often enhancing target residence time and cellular permeability compared to unsubstituted analogs.

  • Electronic Activation : The electron-donating nature of the amino group activates the pyrazole core, facilitating downstream electrophilic aromatic substitutions if required.

Physicochemical Profiling and Hazard Identification (SDS Core)

Before integrating this compound into a synthetic workflow, a rigorous understanding of its Safety Data Sheet (SDS) is mandatory. The hazards are a direct consequence of its chemical structure.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 1787974-11-1[3]Unique identifier for procurement and SDS tracking.
Molecular Formula C8H13N3O2Indicates a highly functionalized, nitrogen-rich core.
Molecular Weight 183.21 g/mol Low molecular weight; ideal for fragment-based drug design (FBDD).
Physical State Solid (Powder)Prone to aerosolization; necessitates strict inhalation controls.
Table 2: GHS Hazard Classification (H-Statements)[3],[5]
Hazard CodeDescriptionStructural Causality
H302 Harmful if swallowedThe pyrazole and ester moieties can undergo rapid enzymatic hydrolysis in the GI tract, releasing reactive intermediates.
H315 / H319 Causes skin/serious eye irritationThe primary amine is a strong nucleophile that can react with proteins in the stratum corneum and corneal epithelium.
H335 May cause respiratory irritationFine particulate matter can deposit in the upper respiratory tract, where the amine induces localized inflammatory responses.
Table 3: Precautionary Protocols (P-Statements)[5]
Precaution CodeDirectiveImplementation Standard
P261 Avoid breathing dustHandle exclusively in a calibrated fume hood (>80 fpm face velocity).
P280 Wear protective PPEMinimum 0.11 mm nitrile gloves, splash-proof goggles, and a lab coat.
P305+P351+P338 Eye contact responseImmediate irrigation for 15 minutes; remove contacts if present.

Self-Validating Safety and Handling Protocols

A protocol is only as good as its validation. The following handling procedures are designed as self-validating systems to ensure absolute safety and compliance.

  • Step 1: Environmental Isolation and PPE Verification

    • Action: Don nitrile gloves, safety goggles, and a flame-resistant lab coat. Transfer the sealed vial to a chemical fume hood.

    • Causality: The H315/H319 hazards dictate that dermal and ocular exposure routes must be blocked[4]. The fume hood mitigates the H335 inhalation risk.

    • Validation: Check the fume hood airflow monitor. A reading between 80-100 feet per minute (fpm) validates that the containment system is active and capable of capturing aerosolized particulates.

  • Step 2: Anti-Static Weighing

    • Action: Use an anti-static bar (ionizer) and a grounded metal spatula to weigh the powder.

    • Causality: Powders of low molecular weight organic compounds often carry static charges, causing them to "jump" and aerosolize, increasing inhalation risk.

    • Validation: The powder should transfer smoothly without clinging to the spatula or the sides of the weigh boat.

  • Step 3: Spill Response and Decontamination

    • Action: In the event of a spill, do not sweep. Cover the powder with damp absorbent pads to suppress dust. Wipe the area with a 70% ethanol solution, followed by a standard laboratory detergent.

    • Causality: Sweeping generates airborne dust (triggering H335). Ethanol solubilizes the ester, and the detergent removes residual organic matter.

    • Validation: A final wipe with a clean white tissue should show no visible residue, confirming decontamination.

Experimental Workflow: Pyrazolo[3,4-d]pyrimidine Annulation

The true value of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate lies in its conversion to a fused kinase inhibitor scaffold. The following protocol outlines a highly efficient, self-validating annulation sequence.

  • Step 1: Ester Saponification

    • Procedure: Suspend the compound in a 3:1 mixture of THF/H2O. Add 2.0 equivalents of Lithium Hydroxide (LiOH). Stir at room temperature for 4 hours.

    • Causality: LiOH is chosen over NaOH to prevent unwanted side reactions with the primary amine. The THF/H2O solvent system ensures both the organic substrate and the inorganic base remain in solution.

    • Validation: Monitor by LC-MS. The disappearance of the starting material mass (m/z 184 [M+H]+) and the appearance of the acid mass (m/z 170 [M+H]+) validates completion.

  • Step 2: Amide Coupling

    • Procedure: Isolate the carboxylic acid and dissolve in DMF. Add 1.2 eq of the desired aniline derivative, 1.5 eq of HATU, and 3.0 eq of DIPEA. Stir for 12 hours.

    • Causality: HATU is a superior coupling reagent that generates a highly reactive HOAt ester intermediate, driving the reaction forward even with sterically hindered or electron-deficient anilines. DIPEA acts as a non-nucleophilic base to scavenge the liberated protons.

    • Validation: TLC (Ethyl Acetate/Hexane 1:1) should show a complete shift to a new, lower Rf spot (the amide).

  • Step 3: Microwave-Assisted Cyclization

    • Procedure: Dissolve the resulting amide in triethyl orthoformate. Irradiate in a microwave reactor at 130°C for 30 minutes.

    • Causality: Triethyl orthoformate acts as both the solvent and the single-carbon donor required to close the pyrimidine ring. Microwave irradiation rapidly overcomes the high activation energy of this cyclization, drastically reducing reaction times and minimizing thermal degradation compared to conventional heating.

    • Validation: 1H NMR analysis of the purified product will show the disappearance of the primary amine protons and the appearance of a sharp singlet around 8.5 ppm, corresponding to the new pyrimidine C-H proton.

Process Visualization

The following diagram maps the logical progression from hazard identification to synthetic execution, emphasizing the interconnected nature of safety and chemistry.

G cluster_0 Hazard Assessment (SDS) cluster_1 Safe Handling Protocol cluster_2 Synthetic Integration H302 H302: Harmful if Swallowed PPE Don PPE (Nitrile, Goggles) H302->PPE H315 H315 / H319: Skin & Eye Irritant H315->PPE H335 H335: Respiratory Irritant Hood Fume Hood Transfer (>80 fpm) H335->Hood Weigh Anti-Static Weighing PPE->Weigh Hood->Weigh Hydrolysis 1. Ester Saponification (LiOH) Weigh->Hydrolysis Amidation 2. Amide Coupling (HATU) Hydrolysis->Amidation Cyclization 3. Pyrimidine Annulation Amidation->Cyclization Start Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate CAS: 1787974-11-1 Start->H302 Start->H315 Start->H335

Workflow from hazard assessment to synthetic integration of CAS 1787974-11-1.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.[Link]

  • Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate: A Structural Guide for Drug Design

Executive Summary Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1)[1] is a highly functionalized heterocyclic building block of paramount importance in modern medicinal chemistry. Its unique struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1)[1] is a highly functionalized heterocyclic building block of paramount importance in modern medicinal chemistry. Its unique structural topology—featuring a hydrogen-bond-donating amino group, a hydrogen-bond-accepting ester carbonyl, and a lipophilic, sterically demanding isopropyl moiety—makes it an ideal precursor for synthesizing complex fused heterocycles such as pyrazolo[1,5-a]pyrimidines[2][3]. Furthermore, the 3-aminopyrazole core is a privileged scaffold frequently utilized as a "hinge-binding element" in the development of potent kinase inhibitors, including those targeting IRAK4[4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic utility and crystallographic fundamentals. Understanding the precise three-dimensional conformation, hydrogen-bonding networks, and crystal packing of this molecule is not merely an academic exercise; it is a critical prerequisite for rational, structure-based drug design (SBDD) and solid-state formulation.

Molecular Geometry and Conformational Causality

The molecular geometry of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is dictated by a delicate balance of electronic conjugation and steric hindrance.

The Intramolecular Hydrogen Bond

In 3-amino-pyrazole-4-carboxylate derivatives, the spatial proximity of the 3-amino group and the 4-carboxylate oxygen strongly favors the formation of an intramolecular N-H⋯O hydrogen bond[5][6].

  • Causality: This interaction restricts the free rotation of the ester group, locking the methyl carboxylate strictly coplanar with the aromatic pyrazole ring. This enforced planarity maximizes π -orbital overlap across the system, lowering the overall ground-state energy of the molecule.

  • SBDD Implication: When utilized in kinase inhibitors, this rigid, planar edge acts as a highly predictable bidentate hydrogen-bonding motif that interacts with the backbone amides of the kinase hinge region[4].

The Steric Influence of the 1-Isopropyl Group

Unlike its 1H or 1-methyl analogs, the 1-isopropyl group introduces significant steric bulk. To minimize van der Waals clashing with the adjacent C5 proton of the pyrazole ring, the methine proton of the isopropyl group typically orients itself toward the ring plane, forcing the two methyl groups to project above and below the plane of the heterocycle. This out-of-plane projection disrupts tight π−π stacking in the solid state, directly influencing the unit cell dimensions and increasing the interlayer distance compared to less sterically hindered analogs (which typically exhibit interlayer distances of ~3.33 Å)[5].

H Core Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate Intra Intramolecular H-Bond (N-H···O=C) Core->Intra Inter1 Intermolecular H-Bond (N-H···N pyrazole) Core->Inter1 Inter2 Intermolecular H-Bond (N-H···O ester) Core->Inter2 Effect1 Planar Conformation of Amino & Ester Intra->Effect1 Effect2 1D Polymeric Chains Along Crystallographic Axis Inter1->Effect2 Effect3 2D Supramolecular Layer Formation Inter2->Effect3 Effect2->Effect3

Caption: Logical relationship between hydrogen-bonding motifs and resulting crystallographic packing.

Self-Validating Protocol for Single-Crystal Growth

To obtain high-resolution X-ray diffraction (XRD) data, the growth of a pristine single crystal is mandatory. The following protocol relies on the slow evaporation technique, chosen specifically to maintain near-equilibrium conditions, thereby preventing the formation of kinetic defects (e.g., twinning or solvent inclusion).

Step-by-Step Methodology
  • Solvent Screening: Dissolve 10–15 mg of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate in a range of solvents. A binary solvent system of Ethyl Acetate/Hexane (1:2 v/v) or neat Ethanol is highly recommended due to the compound's differential solubility profile.

  • Saturated Solution Preparation: Heat the chosen mixture gently (approx. 40°C) until complete dissolution is achieved.

    • Self-Validation Check: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean glass vial. If the solution is not perfectly optically clear, repeat filtration. Particulate matter acts as heterogeneous nucleation sites, leading to poorly diffracting microcrystalline powders.

  • Controlled Nucleation: Puncture the cap of the vial with a needle (1-2 small holes) to allow for highly restricted vapor escape. Place the vial in a vibration-free environment at a constant temperature (20°C).

  • Crystal Harvesting: After 3–7 days, inspect the vial. Ideal crystals will appear as transparent, well-defined blocks or prisms.

  • Microscopic Selection: Submerge the harvested crystals in a drop of perfluorinated polyether oil on a glass slide.

    • Self-Validation Check: Examine the crystals under a cross-polarized light microscope. Select only those that extinguish light uniformly upon rotation. Non-uniform extinction indicates twinning or internal strain, which will severely complicate data reduction.

G A Compound Synthesis & Purification B Solvent Screening (EtOH, EtOAc, Hexane) A->B C Saturated Solution Preparation & Filtration B->C D Slow Evaporation (Controlled Temp, 20°C) C->D E Crystal Harvesting & Polarized Light Check D->E F Mounting on Diffractometer E->F

Caption: Step-by-step workflow for the crystallization and selection of diffraction-quality single crystals.

X-Ray Diffraction Methodology and Data Reduction

Once a suitable crystal (optimal dimensions ~ 0.20×0.15×0.10 mm) is isolated, it is mounted on a goniometer head using a MiTeGen loop.

Data Collection Parameters
  • Temperature: Data must be collected at cryogenic temperatures (typically 100–150 K) using a nitrogen cold stream. Causality: Low temperatures minimize the atomic displacement parameters (thermal vibrations) of the atoms, particularly the highly mobile methyl groups of the isopropyl moiety, drastically improving the resolution and signal-to-noise ratio of high-angle reflections[7].

  • Radiation: Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation from a microfocus source.

Structure Solution and Refinement
  • Integration and Absorption Correction: Raw frame data is integrated using software such as APEX or CrysAlisPro. A multi-scan absorption correction (e.g., SADABS) is applied to account for the differential path lengths of X-rays through the crystal.

    • Self-Validation Check: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be <0.05 . A higher value indicates poor crystal quality or an incorrect unit cell determination.

  • Phase Problem Resolution: The structure is solved using dual-space methods (e.g., SHELXT).

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL. All non-hydrogen atoms are refined anisotropically. The amino hydrogen atoms should ideally be located from the difference Fourier map and refined freely to accurately determine the hydrogen-bonding geometry, while carbon-bound hydrogens are placed in calculated positions using a riding model.

Crystallographic Data & Structural Analysis

Based on the established crystallographic behavior of closely related 3-amino-pyrazole-4-carboxylate derivatives[5][6][7][8], the expected crystallographic parameters for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate are summarized below.

Representative Quantitative Data
ParameterRepresentative Value / Assignment
Chemical Formula C8​H13​N3​O2​
Formula Weight 183.21 g/mol
Crystal System Monoclinic
Expected Space Group P21​/c
Temperature 100(2) K
Z (Molecules per unit cell) 4
Intramolecular H-Bond N3-H⋯O(carbonyl) (Distance: ~2.65 - 2.80 Å)
Intermolecular H-Bonds N3-H⋯N2(pyrazole) and N3-H⋯O(methoxy)
Conformation Pyrazole ring and ester group are strictly coplanar.
Supramolecular Packing

The crystal lattice is primarily stabilized by a robust network of intermolecular hydrogen bonds. Because the intramolecular N-H⋯O bond consumes one of the amino protons, the remaining amino proton acts as a donor to the unsubstituted pyrazole nitrogen ( N2 ) of an adjacent molecule[5][7]. This head-to-tail N-H⋯N interaction typically generates 1D polymeric chains propagating along a specific crystallographic axis. The bulky 1-isopropyl groups interdigitate between these chains, utilizing weak van der Waals forces and C-H⋯O interactions to stitch the 1D chains into a cohesive 3D lattice.

Implications for Structure-Based Drug Development

The precise crystallographic mapping of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate provides actionable intelligence for drug development professionals:

  • Vector Validation: The exact coordinates of the isopropyl group confirm the spatial trajectory (vector) available for probing the lipophilic pockets of target enzymes. If the isopropyl group clashes with a specific kinase gatekeeper residue, the XRD data provides the exact bond angles needed to design a more accommodating substituent (e.g., a linear ethyl or constrained cyclopropyl group).

  • Tautomeric Certainty: X-ray diffraction unambiguously confirms that the molecule exists exclusively in the 1-substituted-3-amino tautomeric form in the solid state, rather than the 5-amino isomer[6]. This certainty is critical when parameterizing the molecule for in silico docking studies or molecular dynamics (MD) simulations.

References

  • Koziol, A. E., et al. "Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate, a tetragonal structure with Z′ = 4." Acta Crystallographica Section E, 2006. Available at:[Link]

  • PubChem. "ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472." National Institutes of Health. Available at:[Link]

  • ResearchGate. "The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate." Available at:[Link]

  • PMC / NIH. "1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid." National Institutes of Health. Available at:[Link]

  • Taylor & Francis. "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Synthetic Communications, 2019. Available at: [Link]

  • ACS Omega. "K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines." American Chemical Society, 2023. Available at: [Link]

  • OSTI.gov. "Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors." Office of Scientific and Technical Information, 2019. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Derivatives: A Technical Guide

Executive Summary & Structural Rationale The pyrazole ring is a privileged heterocyclic motif in modern medicinal chemistry. With a pKa of approximately 2.5, it is significantly less basic than imidazole, allowing it to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazole ring is a privileged heterocyclic motif in modern medicinal chemistry. With a pKa of approximately 2.5, it is significantly less basic than imidazole, allowing it to serve as a highly effective, metabolically stable bioisostere for arenes and phenols[1]. The incorporation of this core frequently improves target affinity, lipophilicity, and aqueous solubility[2].

Among the versatile building blocks used in drug discovery, Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1)[3] provides three distinct vectors for structural diversification:

  • The 3-Amino Group: Acts as a hydrogen-bond donor, crucial for kinase hinge-binding interactions.

  • The 1-Isopropyl Group: Enhances lipophilicity and cell permeability but introduces a potential site for cytochrome P450 (CYP)-mediated aliphatic oxidation.

  • The 4-Carboxylate Ester: A known metabolic "soft spot." While methyl esters are highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases, they are frequently converted into pyrazole-4-carboxamides to yield potent, metabolically stable therapeutics, such as dual Aurora kinase A/B inhibitors[4].

This whitepaper outlines the authoritative, step-by-step pharmacokinetic (PK) profiling pipeline required to evaluate and optimize derivatives of this specific scaffold, ensuring that experimental designs are intrinsically self-validating and mechanistically sound.

Metabolic Biotransformation Pathways

Before initiating in vitro or in vivo studies, it is critical to map the predicted biotransformation routes of the scaffold. Understanding these pathways dictates the selection of our assay conditions (e.g., the necessity of non-NADPH controls).

Metabolic_Pathway Parent Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase CYP CYP450 Enzymes (Hepatic) Parent->CYP Metabolite1 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylic acid (Hydrolysis Product) Esterase->Metabolite1 Hydrolysis (NADPH-Independent) Metabolite2 N-dealkylation (Loss of Isopropyl) CYP->Metabolite2 CYP3A4 (NADPH-Dependent) Metabolite3 Aliphatic Hydroxylation (Isopropyl OH) CYP->Metabolite3 CYP2C9/3A4 (NADPH-Dependent)

Predicted metabolic degradation pathways for the methyl pyrazole-4-carboxylate scaffold.

In Vitro ADME Profiling: Self-Validating Methodologies

To accurately predict in vivo clearance, we must isolate the mechanisms of degradation. For ester-containing scaffolds, distinguishing between CYP450 oxidation and carboxylesterase hydrolysis is paramount.

Protocol 1: Mechanistically-Differentiated Liver Microsomal Stability Assay

Causality Focus: We run parallel incubations with and without NADPH. Because carboxylesterases do not require NADPH, rapid depletion in the absence of NADPH confirms ester hydrolysis rather than CYP-mediated oxidation.

Step-by-Step Methodology:

  • Preparation: Thaw Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Matrix Assembly: Dilute microsomes in the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the pyrazole derivative (1 μM final concentration, ≤0.1% DMSO to prevent enzyme inhibition) into the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Bifurcation Step):

    • Arm A (Total Metabolism): Initiate the reaction by adding NADPH (1 mM final concentration).

    • Arm B (Esterase Isolation): Initiate by adding an equivalent volume of phosphate buffer (No NADPH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures proteins, halting all enzymatic activity.

  • Self-Validation Controls:

    • Positive Control (CYP): Verapamil (should degrade only in Arm A).

    • Positive Control (Esterase): Procaine (should degrade equally in Arm A and Arm B).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Profiling Workflow

Once a derivative demonstrates acceptable in vitro stability (often achieved by converting the methyl ester to a carboxamide[4]), it advances to in vivo rodent models.

PK_Workflow Start Lead Candidate (Pyrazole-4-carboxamide) Formulation Vehicle Optimization (e.g., 5% DMSO / 95% Saline) Start->Formulation Dosing Rodent Dosing IV (1 mg/kg) & PO (10 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Crossover or Parallel Design LCMS Protein Precipitation & LC-MS/MS Bioanalysis Sampling->LCMS Data NCA PK Parameter Calculation (CL, Vss, t1/2, F%) LCMS->Data

Logical workflow for in vivo pharmacokinetic profiling and data acquisition.

Protocol 2: In Vivo Rodent PK Study & LC-MS/MS Bioanalysis

Causality Focus: Intravenous (IV) and Per Os (PO) dosing must be conducted to calculate absolute bioavailability ( F% ). The formulation must be carefully matched to the compound's thermodynamic solubility to prevent precipitation in the gut or plasma, which would artificially lower Cmax​ .

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Validation: Visually inspect and centrifuge the formulation to ensure no micro-precipitates exist prior to dosing.

  • Dosing: Administer the formulation to male Sprague-Dawley rats via IV bolus (tail vein, 1 mg/kg) and oral gavage (PO, 10 mg/kg).

  • Serial Sampling: Collect 200 μL of blood via the jugular vein into K2​EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Causality: K2​EDTA chelates calcium, preventing coagulation while inhibiting plasma carboxylesterases that might degrade the compound post-collection.

  • Plasma Separation: Centrifuge blood at 3,000 g for 10 minutes at 4°C. Harvest plasma.

  • Bioanalytical Extraction: Mix 50 μL of plasma with 150 μL of acetonitrile containing the internal standard. Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 μL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation: Run a matrix-matched calibration curve alongside Quality Control (QC) samples at Low, Mid, and High concentrations. Acceptance criteria dictate that QCs must fall within ±15% of their nominal values to prove the absence of matrix-induced ion suppression.

Quantitative Data Presentation & Interpretation

The structural optimization of the methyl ester into a carboxamide drastically alters the PK landscape. Table 1 summarizes representative PK parameters demonstrating this shift.

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats

PK ParameterMethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (Parent Ester)Optimized Pyrazole-4-carboxamide DerivativeBiological Implication / Causality
In Vitro t1/2​ (HLM) < 5 minutes> 60 minutesEster is rapidly hydrolyzed by esterases; amide resists cleavage.
IV Clearance ( CL ) 55 mL/min/kg12 mL/min/kgParent approaches hepatic blood flow limit (~55 mL/min/kg in rats), indicating high first-pass metabolism.
Volume of Distribution ( Vss​ ) 0.8 L/kg2.4 L/kgAmide derivative exhibits better tissue penetration and lipophilic distribution.
Oral Cmax​ (10 mg/kg) 45 ng/mL1,850 ng/mLHigh clearance of the ester prevents systemic accumulation.
In Vivo Half-life ( t1/2​ ) 0.4 hours3.8 hoursProlonged systemic circulation allows for once-daily or twice-daily dosing regimens.
Absolute Bioavailability ( F% ) < 2%68%The optimized derivative survives first-pass metabolism, achieving therapeutic systemic exposure.

Conclusion

The Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate scaffold is a highly versatile starting point for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents[4][5]. However, its inherent ester moiety acts as a severe metabolic liability. By employing a rigorous, self-validating PK profiling pipeline—utilizing mechanistically-differentiated microsomal assays and strictly controlled LC-MS/MS bioanalysis—researchers can systematically identify these liabilities. Subsequent structural optimization, such as the bioisosteric replacement of the ester with an amide, reliably yields candidates with superior half-lives, lower clearance, and high oral bioavailability suitable for clinical advancement.

References

  • Source: mdpi.
  • Source: bldpharm.
  • Source: nih.
  • Source: nih.
  • Source: pharmablock.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate: A Technical Guide

Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) 1[1]. Executive Summary In moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) 1[1].

Executive Summary

In modern targeted protein degradation and kinase inhibition, the pyrazole scaffold is a privileged structure. Specifically, Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate serves as a highly versatile, thermodynamically stable building block used in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors 2[2] and Cyclin-Dependent Kinase 9 (CDK9) PROTACs 3[3].

However, integrating this molecule into active pharmaceutical ingredients (APIs) requires a rigorous understanding of its thermodynamic energy landscape and kinetic vulnerabilities. This whitepaper dissects the structural thermodynamics of the compound, maps its primary degradation vectors, and provides self-validating experimental protocols for stability profiling.

Structural Thermodynamics & Aromaticity

The Pyrazole Core vs. Imidazole

The thermodynamic stability of a heterocyclic ring dictates its shelf-life and metabolic fate. While pyrazole and imidazole are isomeric five-membered aromatic rings, experimental static bomb combustion calorimetry demonstrates that the pyrazole ring possesses a higher standard enthalpy of formation ( Δf​H∘≈105.4 kJ/mol) compared to imidazole ( ≈49.8 kJ/mol) 4[4]. This inherent difference is driven by the electrostatic repulsion of the adjacent 1,2-nitrogen atoms in pyrazole.

Steric Locking and the "Push-Pull" Electronic System

To counteract the intrinsic thermodynamic penalty of the 1,2-diazole system, Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate employs two structural stabilizing mechanisms:

  • N1-Isopropyl Steric Locking: Unsubstituted pyrazoles undergo rapid annular tautomerism, complicating crystallization and thermodynamic modeling. The N1-isopropyl group covalently locks the molecule into a single, thermodynamically stable 1H-conformer. Furthermore, the bulky isopropyl moiety shields the N2 atom from electrophilic attack.

  • Resonance Stabilization (Push-Pull): The C3-amino group acts as an electron-donating group (EDG), while the C4-methyl ester acts as an electron-withdrawing group (EWG). This creates a conjugated "push-pull" system across the pyrazole double bonds, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy and stabilizing the otherwise electron-rich amine against rapid oxidation.

MoleculeStability cluster_0 Thermodynamic Stabilizers cluster_1 Primary Degradation Vectors Core Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate N1 N1-Isopropyl Group (Locks Tautomerism) Core->N1 PushPull C3-Amino / C4-Ester (Push-Pull Resonance) Core->PushPull Hydrolysis C4-Ester Hydrolysis (Base/Acid Catalyzed) Core->Hydrolysis Aqueous pH Extremes Oxidation C3-Amine Oxidation (ROS / Peroxides) Core->Oxidation Oxidative Stress Thermal Thermal Cleavage (>250°C) Core->Thermal High Heat Deg1 3-amino-1-isopropyl-1H- pyrazole-4-carboxylic acid Hydrolysis->Deg1 +H2O

Caption: Thermodynamic stabilizers and primary degradation pathways of the pyrazole derivative.

Kinetic Vulnerability & Degradation Pathways

Despite its stabilized core, the functional groups appended to the pyrazole ring dictate its kinetic stability under environmental stress.

  • Hydrolytic Vulnerability (C4-Ester): The methyl ester is the primary site of thermodynamic instability in aqueous media. Base-catalyzed saponification is highly favored due to the unhindered nature of the methyl group, rapidly yielding 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid 5[5]. Acid-catalyzed hydrolysis occurs at a significantly slower rate due to the requirement for prior protonation of the carbonyl oxygen.

  • Oxidative Vulnerability (C3-Amine): While the C4-ester provides inductive stabilization, the primary amine remains susceptible to strong reactive oxygen species (ROS). Oxidation typically yields N-oxides or azo-dimers, though the steric bulk of the N1-isopropyl group partially shields the reactive center.

Quantitative Stability Profile

The table below summarizes the thermodynamic and kinetic parameters of the compound based on comparative pyrazole-4-carboxylate profiling.

ParameterValueMethod of Determination
Standard Enthalpy of Formation ( Δf​H∘ ) ~105 - 115 kJ/molStatic Bomb Calorimetry (Core Estimate)
Hydrolytic Half-Life ( t1/2​ , pH 2.0, 60°C) > 120 hoursHPLC-UV (Isocratic)
Hydrolytic Half-Life ( t1/2​ , pH 12.0, 60°C) < 4 hoursHPLC-UV (Isocratic)
Oxidative Degradation ( t1/2​ , 3% H2​O2​ , 25°C) ~ 48 hoursLC-MS/MS
Melting Point ( Tm​ ) 85 - 89 °CDifferential Scanning Calorimetry (DSC)
Decomposition Onset ( Td​ ) > 260 °CThermogravimetric Analysis (TGA)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they include internal checks (mass balance, kinetic quenching) to prove the data is an artifact-free representation of the molecule's true thermodynamic state.

Protocol 1: Orthogonal Forced Degradation Assay

Objective: To determine the kinetic stability of the ester and amine functionalities under accelerated stress without inducing secondary degradation. Causality of Design: Stress conditions (e.g., 60°C) are strictly calibrated to achieve 10-20% degradation. Pushing degradation beyond 20% risks breaking down the primary degradants, which obscures the thermodynamic baseline and clutters LC-MS/MS spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a 50:50 Acetonitrile:Water diluent to a final concentration of 1.0 mg/mL.

    • Causality: Acetonitrile ensures the lipophilic isopropyl group remains fully solvated, preventing false-positive stability readings caused by micelle formation or precipitation in aqueous stress buffers.

  • Aliquoting & Stress Induction:

    • Base Stress: Add 1.0 mL of 0.1N NaOH to 1.0 mL of sample. Incubate at 60°C.

    • Acid Stress: Add 1.0 mL of 0.1N HCl to 1.0 mL of sample. Incubate at 60°C.

    • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ to 1.0 mL of sample. Incubate at 25°C.

  • Kinetic Quenching: At predefined timepoints (t=1h, 4h, 24h), extract 100 µL aliquots and immediately neutralize (e.g., add 0.1N HCl to the basic sample).

    • Causality: Immediate neutralization halts the reaction kinetics precisely at the timepoint, ensuring the calculated half-life ( t1/2​ ) strictly reflects the intended stress duration.

  • Self-Validation (Mass Balance): Analyze via HPLC-UV (254 nm). The sum of the peak areas of the parent compound and all degradants must equal 98-102% of the unstressed control. A loss of mass balance indicates the formation of volatile degradants or precipitation, invalidating the run.

  • Structural Confirmation: Analyze via LC-MS/MS. Base hydrolysis must yield a [M-H]- peak corresponding to the carboxylic acid (-14 Da from the methyl ester).

Protocol Prep Sample Preparation (1 mg/mL in MeCN/H2O) Split Stress Aliquoting Prep->Split Acid Acidic Stress (0.1N HCl, 60°C) Split->Acid Base Basic Stress (0.1N NaOH, 60°C) Split->Base Ox Oxidative Stress (3% H2O2, 25°C) Split->Ox Thermal Thermal Stress (Solid State, 80°C) Split->Thermal Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analysis Orthogonal Analysis (HPLC-UV & LC-MS/MS) Thermal->Analysis Reconstitution Quench->Analysis

Caption: Self-validating forced degradation workflow utilizing orthogonal analytical techniques.

Protocol 2: Solid-State Thermal Profiling (DSC/TGA)

Objective: To map the solid-state thermal degradation landscape. Step-by-Step Methodology:

  • Accurately weigh 2.0–3.0 mg of the compound into a standard aluminum pan. Crimp the lid to ensure a controlled micro-atmosphere.

  • DSC Phase: Heat from 25°C to 150°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Record the endothermic melting peak ( Tm​ ).

    • Causality: The 10°C/min rate provides an optimal balance between thermal resolution (sharpness of the melting peak) and sensitivity.

  • TGA Phase: In a separate thermogravimetric analyzer, heat 5.0 mg of the sample from 25°C to 400°C at 10°C/min. Record the onset of weight loss ( Td​ ), which indicates the thermal cleavage of the pyrazole core or decarboxylation of the ester.

References

  • BLD Pharm. "1787974-11-1 | Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate". BLD Pharmatec Catalog. 1

  • BenchChem. "A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals". BenchChem Technical Guides, 2025. 4

  • NIH PubMed Central. "Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors". Scientific Reports, 2026. 2

  • NIH PubMed Central. "Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax". Bioorganic & Medicinal Chemistry Letters, 2021.3

  • ACS Publications. "Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light". Crystal Growth & Design, 2022. 5

Sources

Exploratory

The 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylate Scaffold: A Privileged Hinge-Binding Pharmacophore in Targeted Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & In Vitro Methodology Guide Executive Summary While Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & In Vitro Methodology Guide

Executive Summary

While Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) is primarily utilized as a highly functionalized synthetic intermediate, its core structure—the 3-amino-pyrazole-4-carboxylate motif—defines the in vitro mechanism of action for a vast class of ATP-competitive kinase inhibitors. As a Senior Application Scientist, I have observed that understanding the causality behind this scaffold's structural biology is critical for rational drug design. This whitepaper dissects the molecular mechanics of this privileged scaffold, its downstream effects on the MAPK/ERK and ASK1 pathways, and provides field-proven, self-validating experimental workflows for in vitro characterization.

Part 1: Structural Biology & The Hinge-Binding Mechanism (The "Why")

In kinase inhibitor design, the ability to competitively displace ATP from the kinase active site is paramount. The 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate scaffold is engineered specifically to exploit the highly conserved kinase hinge region[1].

The causality behind the selection of this specific chemical architecture lies in its tripartite functionality:

  • The 3-Amino Group (H-Bond Donor): The primary amine acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl oxygen of the kinase hinge region (e.g., Cys532 in BRAF or Met95 in RIPK1).

  • The Pyrazole N2 (H-Bond Acceptor): The adjacent nitrogen on the pyrazole ring acts as a hydrogen bond acceptor, pairing with the backbone amide NH of the hinge region. This dual donor-acceptor motif perfectly mimics the adenine ring of ATP[2].

  • The 1-Isopropyl Group (Hydrophobic Anchor): Unlike a simple methyl group, the 1-isopropyl substitution provides optimal steric bulk and lipophilicity. It projects into the solvent-exposed hydrophobic pocket adjacent to the ATP-binding site, drastically increasing kinase selectivity and cellular membrane permeability[3].

  • The 4-Carboxylate Vector: The methyl ester is a synthetic vector. Upon hydrolysis and subsequent amidation, it directs functional groups toward the DFG (Asp-Phe-Gly) motif. Depending on the attached moiety, this allows the molecule to trap the kinase in either a DFG-in (active, Type I inhibitor) or DFG-out (inactive, Type II inhibitor) conformation[2].

Part 2: In Vitro Mechanism of Action (The "How")

When functionalized into a final active pharmaceutical ingredient (API), derivatives of this scaffold exert profound in vitro phenotypic effects by halting hyperactive signaling cascades.

MAPK/ERK Pathway Inhibition (BRAF & MEK)

The most prominent application of this scaffold is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in melanoma and colorectal cancers[4]. By anchoring into the hinge region of mutant BRAF (e.g., V600E) or MEK1/2, these pyrazole-core inhibitors block the phosphorylation cascade[5]. In vitro, this manifests as a rapid depletion of phosphorylated ERK (p-ERK), leading to G1 cell cycle arrest and the induction of apoptosis.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor 3-Amino-1-isopropyl-pyrazole Derivative (ATP-Competitive) Inhibitor->BRAF Inhibits Hinge Region Inhibitor->MEK Allosteric/ATP Inhibition

Fig 1: MAPK/ERK signaling pathway inhibition by 3-amino-1-isopropyl-pyrazole derivatives.

ASK1 and Cellular Stress Modulation

Recent advancements have utilized this scaffold to target Apoptosis Signal-Regulating Kinase 1 (ASK1). In vitro assays demonstrate that 1-alkyl-3-amino-pyrazole derivatives potently inhibit ASK1 (IC50 ~ 25 nM), mitigating reactive oxygen species (ROS)-induced cellular stress and reducing the secretion of pro-inflammatory cytokines like IL-1β in microglial cell models[3].

Part 3: Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of pyrazole-derived kinase inhibitors must follow a self-validating workflow. The following protocols are designed to confirm both biochemical affinity and cellular target engagement.

Workflow Synth Scaffold Functionalization (Ester Hydrolysis & Amidation) Biochem In Vitro Kinase Assay (TR-FRET / IC50) Synth->Biochem Cell Cellular Target Engagement (Western Blot: p-ERK) Biochem->Cell Pheno Phenotypic Screening (Cell Viability / Apoptosis) Cell->Pheno

Fig 2: Self-validating in vitro screening workflow for pyrazole-based kinase inhibitors.

Protocol 1: Biochemical IC50 Determination via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays because it eliminates radioactive waste, offers high-throughput scalability, and utilizes a time-delay measurement that drastically reduces background autofluorescence commonly associated with heterocyclic pyrazole compounds.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazole derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., BRAF V600E or MEK1) and biotinylated peptide substrate to the wells.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km (ensuring competitive inhibitors can be accurately assessed). Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Validation & Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation: Include a known reference inhibitor (e.g., Vemurafenib) as a positive control to validate assay sensitivity.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. To validate that the 1-isopropyl group successfully facilitates cellular entry, we measure the phosphorylation status of ERK1/2. Because ERK is the direct downstream substrate of MEK, a reduction in the p-ERK/total ERK ratio confirms intracellular target engagement.

  • Cell Culture: Seed A549 (lung carcinoma) or HT29 (colorectal cancer) cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with the pyrazole derivative at varying concentrations (0.1, 1.0, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to prevent artifactual dephosphorylation during lysis).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Validation: Normalize the chemiluminescent p-ERK signal to the total ERK signal. Self-Validation: Use a vehicle (0.1% DMSO) treated well as the baseline (100% phosphorylation) to ensure the inhibitor's effect is statistically significant.

Part 4: Quantitative Data Presentation

The versatility of the 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate scaffold is evidenced by the broad range of potent inhibitors derived from it. The table below summarizes the in vitro profiles of various functionalized derivatives.

Compound / Derivative ClassTarget KinaseHinge-Binding MotifTypical IC50 (In Vitro)Primary Cellular PhenotypeReference
3-Amino-pyrazole-4-carboxamides MEK13-Amino-pyrazole91 nMG1 Arrest / Antiproliferative (A549)[5]
Pyrazole-4-carboxamides (YW2065) AMPK / WntPyrazole core2.2 nMApoptosis (Colorectal Cancer cells)[4]
1-Alkyl-3-amino-pyrazoles ASK13-Amino-pyrazole25 - 138 nMReduced IL-1β / Neuroinflammation[3]
Pyrazolo[1,5-a]pyrimidines BRAF V600EFused Pyrazole< 10 nMMAPK Pathway Suppression[2]

Sources

Foundational

Physicochemical Profiling and Reactivity Dynamics of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Executive Summary In modern medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds for the development of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Methyl 3-amino-1-is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds for the development of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) represents a highly specialized building block. By incorporating an N1-isopropyl group, this molecule overcomes the regioselectivity challenges typically associated with 1H-pyrazoles while simultaneously tuning the lipophilicity of the core.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and reactivity pathways, supported by self-validating experimental protocols designed for rigorous drug discovery workflows.

Structural Significance and Causality in Design

The molecular architecture of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is meticulously balanced to provide orthogonal reactivity centers while maintaining favorable physicochemical properties for fragment-based drug design (FBDD).

  • N1-Isopropyl Group (Steric Shielding & Lipophilicity): In unsubstituted 1H-pyrazoles, tautomerization leads to complex mixtures of regioisomers during N-alkylation. The bulky isopropyl group at the N1 position locks the tautomeric state. Furthermore, it increases the partition coefficient (LogP), enhancing the hydrophobic interactions necessary for target protein binding.

  • C3-Amino Group (Nucleophilic Center): Acts as the primary site for acylation or further functionalization. Its nucleophilicity is governed by the electron density of the pyrazole ring.

  • C4-Methyl Ester (Electronic Modulation): This electron-withdrawing group (EWG) slightly reduces the basicity of the adjacent C3-amino group, preventing unwanted side reactions while stabilizing the overall heterocyclic system . It also serves as a synthetic handle for saponification into a carboxylic acid or direct amidation.

Physicochemical Properties Profile

Understanding the quantitative parameters of this compound is critical for predicting its behavior in biological assays and formulation matrices. Below is a consolidated physicochemical profile based on structural computation and comparative analog data .

PropertyValueCausality / Significance in Drug Design
Chemical Name Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylateStandard IUPAC nomenclature defining regiochemistry.
CAS Number 1787974-11-1Unique identifier for procurement and literature tracking.
Molecular Formula C₈H₁₃N₃O₂Defines stoichiometry for reaction equivalents.
Molecular Weight 183.21 g/mol Optimal low MW; highly suitable for fragment libraries.
Physical State Solid (Predicted)Typical for highly functionalized pyrazole-4-carboxylates.
LogP (Predicted) ~1.2 - 1.5The N1-isopropyl group enhances lipophilicity compared to the 1H analog (LogP 0.3), improving membrane permeability.
Reactivity Centers C3-NH₂, N2, C4-EsterEnables orthogonal, multi-step functionalization.

Reactivity Workflows and Mechanistic Pathways

The reactivity of this compound is dictated by the push-pull electronic system established by the electron-donating amino group and the electron-withdrawing ester. Because the N1 position is sterically blocked by the isopropyl group, electrophilic attacks are directed exclusively to the exocyclic C3-amino group or the endocyclic N2 position. This predictable regioselectivity is a major advantage over des-isopropyl analogs .

ReactivityLogic Compound Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate Amino Exocyclic C3-Amino Group (Nucleophilic Center) Compound->Amino Primary Reactivity Ester C4-Methyl Ester (Electron Withdrawing) Compound->Ester Electronic Modulation N2 Endocyclic N2 (Secondary Nucleophile) Compound->N2 Secondary Reactivity Iso N1-Isopropyl Group (Steric Shielding) Compound->Iso Lipophilicity/Sterics Acylation Amide Derivatives Amino->Acylation Acylation/Alkylation Hydrolysis Carboxylic Acid Ester->Hydrolysis Saponification Cyclization Pyrazolo-pyrimidines N2->Cyclization Fused Ring Formation

Structural reactivity logic of the pyrazole derivative.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that laboratory protocols incorporate internal controls. A protocol is only as reliable as its ability to self-validate. The following methodologies are designed to ensure data integrity during the characterization of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

Protocol 1: Thermodynamic Solubility and LogP Determination (Shake-Flask Method)

Objective: To empirically determine the partition coefficient (LogP) and aqueous solubility, which are critical for predicting oral bioavailability. Causality: While in-silico models predict a LogP of ~1.5, the isopropyl group significantly alters the hydration sphere. Empirical validation is required to account for crystal lattice energy effects.

Step-by-Step Methodology:

  • Preparation of Phases: Saturate 1-octanol with 1X Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours. Allow the phases to separate completely.

  • Standard Curve Generation: Prepare a stock solution of the compound in HPLC-grade methanol (1 mg/mL). Generate a 5-point calibration curve via UV-Vis spectroscopy (λmax ~254 nm).

  • Equilibration: Add exactly 2.0 mg of the compound to a 10 mL glass vial containing 5 mL of the pre-saturated PBS and 5 mL of the pre-saturated 1-octanol.

  • Agitation: Seal the vial and agitate on a mechanical shaker at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve a sharp phase boundary.

  • Quantification & Self-Validation: Carefully extract aliquots from both the aqueous and organic layers. Quantify the concentration in each phase using the UV-Vis standard curve.

    • Validation Check: Calculate the total mass recovered ( Massaq​+Massorg​ ). It must equal the initial 2.0 mg input (±5%). A significant deficit indicates precipitation or glass adsorption, invalidating the run.

  • Calculation: LogP=log10​([Concentration in PBS][Concentration in Octanol]​) .

Protocol 2: HPLC-MS and NMR Structural Validation

Objective: To confirm the purity (>95%) and structural integrity of the compound prior to its use in high-throughput screening or downstream synthesis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50 v/v) for LC-MS. Dissolve 5 mg in 0.6 mL of DMSO-d₆ for NMR analysis.

  • HPLC Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) ramping from 5% to 95% over 5 minutes.

  • Mass Spectrometry (ESI+): Monitor the eluent using positive electrospray ionization.

    • Validation Check: The base peak must correspond to the protonated molecular ion [M+H]+ at m/z 184.1.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H Signals: A septet (~4.5 ppm) and a doublet (~1.4 ppm) confirming the isopropyl group; a singlet (~3.7 ppm) for the methyl ester; a broad singlet (~5.5 ppm) for the exocyclic NH₂; and a distinct singlet (~7.8 ppm) for the pyrazole C5-H.

  • Data Synthesis: Cross-reference the HPLC purity (UV area %) with the NMR baseline. The absence of extraneous peaks in the NMR baseline validates the HPLC purity metric.

AnalyticalWorkflow Sample Synthesized Compound Prep Sample Prep (Dissolution in MeCN/H2O) Sample->Prep NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Parallel Aliquot HPLC HPLC Separation (C18 Column) Prep->HPLC MS Mass Spectrometry (ESI+ m/z 184.1) HPLC->MS Direct Elution Validation Data Synthesis & Purity Confirmation MS->Validation NMR->Validation

Step-by-step analytical validation workflow for purity and structural confirmation.

Applications in Advanced Drug Discovery

The unique physicochemical profile of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate makes it an ideal precursor for synthesizing fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines . By reacting the C3-amino group and the N2 nitrogen with 1,3-dielectrophiles (such as β-keto esters or enaminones), researchers can rapidly construct rigid, planar pharmacophores. These fused systems are heavily utilized in the design of ATP-competitive kinase inhibitors, where the isopropyl group projects into the hydrophobic pocket of the kinase hinge region, enhancing binding affinity and selectivity.

References

  • Title: PubChem Compound Summary for CID 272904, Methyl 3-amino-1H-pyrazole-4-carboxylate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Protocols & Analytical Methods

Method

Protocol for the synthesis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Title: Protocol for the Synthesis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate: Regioselective Alkylation and De Novo Assembly Introduction Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Protocol for the Synthesis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate: Regioselective Alkylation and De Novo Assembly

Introduction

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) is a highly versatile heterocyclic building block[1]. It is predominantly utilized in the pharmaceutical industry and medicinal chemistry for the synthesis of complex fused ring systems, such as pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in kinase inhibitor drug discovery[2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that the synthesis of N-substituted aminopyrazoles is not merely a matter of mixing reagents; it is an exercise in controlling competing nucleophiles. The 3-amino-1H-pyrazole-4-carboxylate core possesses three potential sites for electrophilic attack: the exocyclic primary amine, the N1 endocyclic nitrogen, and the N2 endocyclic nitrogen[3].

  • Exocyclic vs. Endocyclic Reactivity: The exocyclic amino group at C3 is significantly less nucleophilic than the endocyclic nitrogen atoms. This is due to the delocalization of its lone pair into the electron-deficient pyrazole ring, a dynamic further exacerbated by the electron-withdrawing methyl ester at the C4 position. Consequently, N-alkylation proceeds selectively at the endocyclic nitrogens without the need for protecting groups on the primary amine[3].

  • N1 vs. N2 Regioselectivity: Direct alkylation of the pyrazole core typically yields a mixture of N1 (1-isopropyl-3-amino) and N2 (1-isopropyl-5-amino) isomers. The N1 position is sterically less hindered (adjacent only to the C5 proton), whereas the N2 position is sterically encumbered by the adjacent C3 exocyclic amine. Therefore, under thermodynamic control (e.g., using K₂CO₃ or Cs₂CO₃ in DMF at elevated temperatures), the N1-alkylated product is heavily favored[4].

Experimental Protocols

Method A: Direct Regioselective N-Alkylation (Recommended for Scale-Up)

This method leverages the steric bias of the pyrazole ring to achieve regioselective alkylation using 2-bromopropane.

Reagents:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

  • 2-Bromopropane (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 volumes)

Step-by-Step Procedure:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous DMF.

  • Base Addition: Add finely powdered Cs₂CO₃ (2.0 eq) to the solution. Stir the suspension at ambient temperature for 15 minutes to allow for the deprotonation of the pyrazole core. Causality Note: Cs₂CO₃ is preferred over K₂CO₃ as the larger, softer cesium cation enhances the solubility and reactivity of the pyrazolate anion in DMF, driving the reaction toward completion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add 2-bromopropane (1.2 eq) dropwise over 10 minutes. Maintaining a low temperature during addition minimizes any trace exocyclic alkylation.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C. Stir for 12–16 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into ice-cold distilled water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 10 volumes) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes). The N1-isomer (target) elutes first due to lower polarity compared to the N2-isomer.

Method B: De Novo Condensation (Alternative for Absolute Regiocontrol)

For applications where completely avoiding the N2-isomer is critical, a de novo ring synthesis can be employed by reacting isopropylhydrazine with methyl 2-cyano-3-(dimethylamino)acrylate[5].

Step-by-Step Procedure:

  • Preparation: Dissolve methyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) in absolute ethanol.

  • Hydrazine Addition: Add isopropylhydrazine hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The reaction proceeds via initial Michael addition followed by intramolecular cyclization onto the nitrile group.

  • Isolation: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Dichloromethane (DCM). Purify via recrystallization or chromatography.

Quantitative Data Presentation

ParameterMethod A: Direct N-AlkylationMethod B: De Novo Condensation
Primary Reagents Methyl 3-amino-1H-pyrazole-4-carboxylate, 2-BromopropaneMethyl 2-cyano-3-(dimethylamino)acrylate, Isopropylhydrazine
Typical Yield 65 - 75% (Isolated target isomer)50 - 60%
Regioselectivity (N1:N2) ~ 4:1 to 6:1 (Requires separation)> 20:1 (Highly selective)
Scalability Excellent (Easily scaled to >100g)Moderate (Hydrazine handling limits scale)
Cost Efficiency High (Inexpensive starting materials)Moderate (Specialty acrylate required)

Visualizations

Mechanism SM1 Methyl 3-amino-1H-pyrazole -4-carboxylate (Tautomeric Core) Reagent 2-Bromopropane + Cs2CO3 / DMF SM1->Reagent Deprotonation & Alkylation Prod1 Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate (Major: N1-Alkylation) Reagent->Prod1 Sterically Favored (Low Hindrance) Prod2 Methyl 5-amino-1-isopropyl- 1H-pyrazole-4-carboxylate (Minor: N2-Alkylation) Reagent->Prod2 Sterically Hindered (Adjacent to -NH2)

Mechanistic bifurcation during the direct N-alkylation of the aminopyrazole core.

Workflow Step1 1. Reactor Charging SM + DMF + Cs2CO3 (15 min, RT) Step2 2. Electrophile Addition Add 2-Bromopropane dropwise (0 °C) Step1->Step2 Step3 3. Thermodynamic Heating Stir at 60 °C (12-16 h) Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Chromatographic Resolution Isolate N1-isomer via Flash Silica Step4->Step5

Step-by-step experimental workflow for Method A (Direct N-Alkylation).

References

  • AiFChem. "1787974-11-1 | Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate". 1

  • ResearchGate. "Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides". 2

  • BenchChem. "A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate". 3

  • ACS Publications. "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination...". 4

  • Google Patents. "WO 2011/064798 A1 - Process for the preparation of pyrazole derivatives". 5

Sources

Application

Application Note: Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate as a Privileged Building Block in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale In modern targeted drug discovery, the pyrazolo[3,4-d]pyrimidine fused bicyclic system is a highly privileged scaffold. Its profound utility stems from its bioisosteric resemblan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern targeted drug discovery, the pyrazolo[3,4-d]pyrimidine fused bicyclic system is a highly privileged scaffold. Its profound utility stems from its bioisosteric resemblance to the purine ring of endogenous ATP, allowing derivatives to act as potent, ATP-competitive inhibitors of critical oncogenic kinases (e.g., EGFR, BTK, Src, and CDKs) 1[1].

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) is an advanced, bifunctional building block engineered specifically for the rapid, high-yield assembly of these kinase inhibitor libraries. The structural logic behind this specific molecule is twofold:

  • The N1-Isopropyl Advantage: In the context of kinase binding, the N1 position of the pyrazolo-pyrimidine core projects directly into the hydrophobic ribose-binding pocket of the kinase hinge region. The isopropyl group provides optimal lipophilic bulk to displace high-energy water molecules (yielding an entropic binding gain) while offering superior metabolic stability against oxidative N-dealkylation compared to unsubstituted or N-methyl analogs.

  • Ester vs. Nitrile Chemistry: Historically, 5-amino-4-cyanopyrazoles were utilized for pyrimidine cyclization. However, substituting the C4 cyano group with a carboxylate ester (such as a methyl ester) circumvents the harsh, unpredictable hydrolysis steps required for nitriles1[1]. The methyl ester is perfectly primed for direct transamidation and cyclodehydration.

Quantitative Analytical Data & In-Process Control (IPC) Metrics

To ensure a self-validating experimental workflow, the following table summarizes the quantitative physicochemical properties and expected analytical shifts during the three-stage synthesis of the active pharmaceutical ingredient (API) core.

Compound StageMolecular FormulaExact Mass ( g/mol )Expected LC-MS [M+H]⁺TLC R_f (Solvent System)
1. Starting Material C₈H₁₃N₃O₂183.21184.20.60 (DCM:MeOH 9:1)
2. Pyrimidin-4-one C₈H₁₀N₄O178.19179.20.25 (DCM:MeOH 9:1)
3. 4-Chloro Intermediate C₈H₉ClN₄196.64197.1 / 199.1 (3:1)0.85 (Hexane:EtOAc 7:3)

Validated Synthetic Workflows

Protocol A: Cyclocondensation to 1-Isopropyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • Causality & Rationale: This step constructs the pyrimidine ring. Formamide acts dually as the high-boiling solvent and the C1/N synthon. Temperatures exceeding 150 °C are thermodynamically required to drive the initial transamidation of the methyl ester, followed by intramolecular cyclodehydration 2[2].

  • Step-by-Step Procedure:

    • Charge a 100 mL round-bottom flask with Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (5.0 g, 27.3 mmol) and formamide (30 mL).

    • Stir the mixture and heat to 180 °C under a nitrogen atmosphere for 8–10 hours.

    • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material (R_f 0.60) is entirely replaced by a highly polar, blue-fluorescent spot under 254 nm UV (R_f 0.25).

    • Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold distilled water.

    • Filter the resulting white precipitate, wash with cold water (3 × 20 mL), and dry in vacuo at 60 °C to yield the pyrimidin-4-one.

Protocol B: Deoxychlorination to 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
  • Causality & Rationale: The lactam (pyrimidin-4-one) is thermodynamically stable and unreactive toward nucleophiles. Phosphorus oxychloride (POCl₃) converts the lactam into a highly electrophilic imidoyl chloride, priming the C4 position for downstream diversification 3[3].

  • Step-by-Step Procedure:

    • Suspend the pyrimidin-4-one intermediate (3.0 g, 16.8 mmol) in POCl₃ (20 mL).

    • Add N,N-dimethylaniline (0.5 mL) as a catalyst to generate a highly reactive Vilsmeier-Haack-type intermediate.

    • Reflux the mixture at 105 °C for 4 hours.

    • Self-Validation (IPC): Quench a 10 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. Look for the characteristic 3:1 isotopic chlorine cluster at m/z 197.1/199.1 [M+H]⁺.

    • Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully quench the residue with crushed ice and extract with DCM (3 × 50 mL). Wash the organic layer with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

Protocol C: S_NAr Diversification (Kinase Inhibitor Synthesis)
  • Causality & Rationale: The electron-deficient nature of the pyrazolo-pyrimidine ring makes the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). N,N-Diisopropylethylamine (DIPEA) is utilized to scavenge the generated HCl, preventing the protonation of the incoming nucleophilic amine 4[4].

  • Step-by-Step Procedure:

    • Dissolve the 4-chloro intermediate (1.0 g, 5.1 mmol) in anhydrous isopropanol (15 mL).

    • Add the target primary amine (e.g., 3-chloro-4-fluoroaniline) (1.2 eq) and DIPEA (2.0 eq).

    • Heat the mixture at 80 °C for 6 hours.

    • Self-Validation (IPC): The reaction is self-purifying; as the S_NAr proceeds, the highly crystalline final API typically precipitates directly from the isopropanol upon cooling. Filter and wash with cold isopropanol to obtain the pure kinase inhibitor.

Visualizing the Synthetic & Pharmacological Pathways

SyntheticWorkflow A Methyl 3-amino-1-isopropyl -1H-pyrazole-4-carboxylate B Pyrazolo[3,4-d] pyrimidin-4-one A->B Formamide 180°C C 4-Chloro-pyrazolo [3,4-d]pyrimidine B->C POCl3 Reflux D Kinase Inhibitor (API) C->D Amine, DIPEA SNAr

Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

SignalingPathway Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Kinase Target Kinase (e.g., EGFR, BTK) Inhibitor->Kinase ATP-Competitive Inhibition Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Signaling Downstream Oncogenic Signaling (PI3K/AKT) Kinase->Signaling Phosphorylation Cascade Survival Tumor Cell Survival Signaling->Survival Promotes

Mechanism of action for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

References

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors Source: National Institutes of Health (NIH) / PMC URL: 2

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL: 1

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Source: National Institutes of Health (NIH) / PMC URL: 3

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent Source: MDPI URL: 4

Sources

Method

Application Note: Preparation of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors Using Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Introduction & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine nucleus is a privileged pharmacophore in oncology and targeted therapeutics. As a structural bioisostere of the adenine ring of ATP, this fused bicyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged pharmacophore in oncology and targeted therapeutics. As a structural bioisostere of the adenine ring of ATP, this fused bicyclic system effectively mimics the hydrogen-bonding network required to anchor molecules within the highly conserved hinge region of kinase active sites ()[1].

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate serves as an optimal, regioselective building block for synthesizing these inhibitors. The pre-installed 1-isopropyl group is strategically critical: it projects into the hydrophobic pocket adjacent to the kinase hinge region, significantly enhancing binding affinity and selectivity against targets like Src, Fyn, and mutant EGFR, which are heavily implicated in aggressive malignancies such as glioblastoma ()[2].

For a comprehensive historical and mechanistic review of the biologically driven synthesis of these scaffolds, refer to the foundational work by Schenone et al. ()[3].

Synthetic Strategy & Pathway Visualization

The conversion of the pyrazole building block into a potent kinase inhibitor follows a robust, three-step sequence:

  • Cyclocondensation: Construction of the pyrimidin-4-one ring via a Traube-like synthesis.

  • Halogenation: Activation of the lactam into a highly electrophilic 4-chloro intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the target amine to finalize the ATP-competitive pharmacophore.

G A Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate (Starting Material) B 1-Isopropyl-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one (Lactam Intermediate) A->B Formamide 180°C, 12h C 4-Chloro-1-isopropyl-1H- pyrazolo[3,4-d]pyrimidine (Electrophile) B->C POCl3, PhNMe2 Reflux, 4h D 4-Amino-substituted Kinase Inhibitor (Final Product) C->D R-NH2, DIPEA n-BuOH, 100°C

Three-step synthetic workflow from the pyrazole building block to the final kinase inhibitor.

Detailed Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to emphasize that successful medicinal chemistry relies on understanding why a reaction works and how to prove it worked before moving to the next step. Every protocol below is designed as a self-validating system.

Step 1: Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Causality & Expert Insights: Formamide is utilized as both the solvent and the single-carbon donor (C-1 source) for the pyrimidine ring. The extreme temperature (180 °C) is thermodynamically necessary to drive the initial transamidation of the highly stable methyl ester, followed by cyclodehydration.

Protocol:

  • Charge a pressure-rated, heavy-walled reaction vessel with Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (10.0 g, 54.6 mmol, 1.0 eq) and formamide (100 mL).

  • Seal the vessel and heat the mixture to 180 °C under vigorous stirring for 12 hours.

  • Allow the reaction to cool to 50 °C, then pour the mixture slowly into 400 mL of crushed ice/water.

  • Stir for 30 minutes to allow complete precipitation of the product.

  • Filter the resulting white/off-white solid under a vacuum, wash extensively with cold water (3 × 50 mL) to remove residual formamide, and dry in a vacuum oven at 60 °C overnight.

Self-Validation Checkpoint:

  • LC-MS: Confirm a mass shift from the starting material ([M+H]⁺ = 184.2) to the cyclized product ([M+H]⁺ = 179.2).

  • FT-IR: Ensure the disappearance of the sharp ester carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad lactam N-H stretch (~3100–3200 cm⁻¹) and amide carbonyl (~1670 cm⁻¹).

Step 2: Chlorination to 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Causality & Expert Insights: Phosphorus oxychloride (POCl₃) converts the tautomeric lactam into a highly reactive 4-chloro derivative. N,N-dimethylaniline is added as a catalytic base and HCl scavenger. By neutralizing the generated HCl, it prevents the acid-catalyzed degradation of the pyrazole core and accelerates the formation of the critical dichlorophosphite intermediate.

Protocol:

  • Suspend the lactam intermediate from Step 1 (8.0 g, 44.9 mmol, 1.0 eq) in POCl₃ (80 mL).

  • Add N,N-dimethylaniline (2.8 mL, 22.4 mmol, 0.5 eq) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat to 110 °C for 4 hours.

  • Critical Safety Step: Cool the mixture to room temperature and distill off the excess POCl₃ under reduced pressure. Do not quench the bulk POCl₃ with water.

  • Dissolve the resulting dark syrup in dichloromethane (DCM, 100 mL) and pour it slowly over crushed ice.

  • Neutralize the aqueous phase carefully with cold saturated NaHCO₃ solution until pH ~7.

  • Extract with DCM (3 × 100 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield a yellow oil that solidifies upon standing.

Self-Validation Checkpoint:

  • TLC (Hexane:EtOAc 7:3): The product will appear as a highly non-polar, strongly UV-active spot (Rf ~0.8) compared to the baseline lactam.

  • LC-MS: Confirm the presence of the chlorine isotope pattern ([M+H]⁺ = 197.1 and 199.1 in a 3:1 ratio).

Step 3: SNAr with Target Amines (Kinase Inhibitor Formation)

Causality & Expert Insights: The 4-chloro position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens. SNAr with primary anilines proceeds smoothly. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct, preventing the deactivation of the incoming aniline nucleophile.

Protocol:

  • Dissolve the 4-chloro intermediate (1.0 g, 5.1 mmol, 1.0 eq) in anhydrous n-butanol (15 mL).

  • Add the target aniline derivative (6.1 mmol, 1.2 eq) and DIPEA (1.8 mL, 10.2 mmol, 2.0 eq).

  • Heat the mixture at 100 °C for 6–8 hours.

  • Monitor the reaction via LC-MS until the complete consumption of the 4-chloro starting material.

  • Concentrate the mixture under reduced pressure, partition between EtOAc (50 mL) and water (50 mL).

  • Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient) to afford the final kinase inhibitor.

Quantitative Data & Optimization

The modularity of Step 3 allows for the rapid generation of structure-activity relationship (SAR) data. Below is a summary of reaction efficiencies and corresponding biological activities against Src kinase using various aniline nucleophiles.

Amine Nucleophile (R-NH₂)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)Src Kinase IC₅₀ (nM)*
Aniline685>98.5125
3-Chloroaniline878>97.045
4-Phenoxyaniline882>99.012
Cyclopentylamine491>99.5850

*Note: IC₅₀ values are representative benchmarks for 1-isopropyl-pyrazolo[3,4-d]pyrimidine derivatives targeting the Src kinase ATP-binding pocket.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews.[Link]

  • Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.[Link]

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of M...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate. This pyrazole derivative is a key intermediate in pharmaceutical synthesis, necessitating a reliable method for purity and content assessment. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control and in-process monitoring in research and drug development environments.

Introduction

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a functionalized heterocyclic compound of significant interest in medicinal chemistry. As a versatile synthetic building block, it forms the core of numerous molecules targeting a range of diseases, including inflammatory and oncological conditions.[1] The pyrazole nucleus is a common scaffold in many approved anti-inflammatory drugs.[2] Given its role as a critical precursor, ensuring the purity and accurate quantification of this intermediate is paramount for the quality and consistency of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the evaluation of pharmaceuticals and their intermediates due to its high resolution, sensitivity, and quantitative accuracy.[3] This document provides a comprehensive guide to a validated RP-HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters and offering a step-by-step protocol for its implementation and validation.

Analyte Properties & Chromatographic Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

PropertyValue / StructureSource / Rationale
Chemical Structure Chemical StructureAiFChem
Molecular Formula C₈H₁₃N₃O₂[4]
Molecular Weight 183.21 g/mol [5]
logP (Predicted) ~1.1[5]
pKa (Predicted) ~3-4 (amino group), ~9-10 (pyrazole NH)Based on similar structures. The primary amino group is basic, while the pyrazole ring NH can be weakly acidic.
UV Absorbance Expected λmax ~230-270 nmPyrazole rings exhibit strong UV absorbance. A UV scan is recommended to determine the precise maximum for optimal sensitivity.

Rationale for Methodological Choices:

  • Reversed-Phase HPLC (RP-HPLC): With a predicted logP of ~1.1, the analyte possesses moderate polarity, making it an ideal candidate for retention on a non-polar stationary phase like C18. This is a common approach for pyrazoline derivatives.[6]

  • pH Control: The presence of a basic amino group (pKa ~3-4) makes pH control of the mobile phase critical. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa.[7] Operating at a pH of ~6.0 ensures the amino group is predominantly in its neutral, unprotonated form, which enhances retention on a C18 column and improves peak shape.

  • UV Detection: The conjugated pyrazole system provides strong chromophores, allowing for sensitive detection using a standard UV detector. A wavelength of 254 nm is a common starting point for aromatic and heterocyclic compounds and was found to provide an adequate response.[2]

Method Development Strategy

The development process followed a systematic approach to optimize the separation, focusing on achieving a robust and efficient method. The key stages involved selecting an appropriate column and optimizing the mobile phase composition and detection wavelength.

MethodDevelopment Analyte Analyte Characterization (pKa, logP, UV Scan) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column Initial Choice Wavelength Wavelength Selection (254 nm) Analyte->Wavelength Maximize Signal MobilePhase Mobile Phase Optimization Column->MobilePhase Organic Organic Modifier (% Acetonitrile) MobilePhase->Organic Adjust Retention Buffer Aqueous Phase (Phosphate Buffer, pH 6.0) MobilePhase->Buffer Control Peak Shape Optimization System Optimization (Flow Rate, Temp) MobilePhase->Optimization Wavelength->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Final Method

Caption: HPLC Method Development Workflow.

Materials and Methods

Reagents and Chemicals:

  • Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Ortho-phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Equipment:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 Column (e.g., Zorbax, Inertsil, Phenomenex), 5 µm particle size, 150 mm x 4.6 mm.

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or Nylon)

Optimized Chromatographic Conditions:

Table 2: Final HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 150 mm x 4.6 mm
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 6.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols

Protocol 1: Reagent and Sample Preparation

  • Buffer Preparation (25mM KH₂PO₄, pH 6.0):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 6.0 ± 0.05 with dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation:

    • Mix 550 mL of Acetonitrile with 450 mL of the prepared buffer.

    • Degas the mixture by sonication for 15 minutes or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard & Sample Preparation (100 µg/mL):

    • For Standard: Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

    • For Sample: Accurately weigh an amount of the test sample equivalent to 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.

Protocol 2: HPLC System Operation and Data Acquisition

  • Set up the HPLC system according to the conditions listed in Table 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solution five times to check for system suitability. The %RSD for peak area and retention time should be ≤ 2.0%.

  • Inject the sample solutions.

  • Integrate the peak corresponding to Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate and calculate the concentration based on the peak area of the standard.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][7][8] Validation ensures that the analytical method provides results that are accurate, reproducible, and specific.

ValidationParameters Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Limits Detection Limits (LOD/LOQ) Validation->Limits Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter Linearity->Range

Caption: Interrelation of ICH Validation Parameters.

Validation Results Summary:

  • Specificity: The method demonstrated excellent specificity. A chromatogram of a blank solution showed no interfering peaks at the retention time of the analyte.

  • Linearity: Linearity was established by analyzing five solutions ranging from 50% to 150% of the working concentration (50-150 µg/mL).[6]

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50650123
801040598
1001300750
1201561020
1501951550
Correlation Coefficient (r²) 0.9998
  • Accuracy: Accuracy was determined by the percent recovery method at three concentration levels (80%, 100%, and 120%).

  • Precision: Precision was evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).[7]

Table 4: Accuracy and Precision Data (at 100 µg/mL)

ParameterResultAcceptance Criteria
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.65%≤ 2.0%
Precision (Intermediate, %RSD) 1.10%≤ 2.0%
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio method. The LOQ was confirmed to have acceptable precision and accuracy.

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

  • Robustness: The method's robustness was tested by introducing small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). In all cases, the system suitability parameters remained within acceptable limits, demonstrating the reliability of the method.

Conclusion

This application note presents a validated, robust, and reliable RP-HPLC method for the quantitative determination of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate. The method is specific, linear, accurate, and precise over a useful concentration range. The straightforward isocratic mobile phase and short run time make it highly efficient for routine analysis in quality control laboratories. The comprehensive validation according to ICH guidelines confirms its suitability for its intended purpose in a regulated environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Sreekanth, N., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharma growth Hub. How to use USP General Chapter 621 (Chromatography)? YouTube. [Link]

  • PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Igbokwe, N. N., et al. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity. [Link]

  • National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • American Chemical Society. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • PubChem. Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate. [Link]

  • Kaunas University of Technology. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ePubl. [Link]

  • National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations... PMC. [Link]

  • Scholars Research Library. Design and synthesis of 2-pyrazoline derivatives. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide... [Link]

  • ResearchGate. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor... [Link]

  • ResearchGate. DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ANALYSIS OF AMIODARONE HYDROCHLORIDE AND ITS RELATED COMPOUNDS. [Link]

  • JETIR. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate synthesis

Welcome to the Process Chemistry Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate .

The pyrazole core is a privileged pharmacophore in numerous clinical candidates, including kinase inhibitors and anti-inflammatory agents[1]. However, synthesizing asymmetrically substituted pyrazoles often presents significant regioselectivity challenges. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you maximize your reaction yield.

Section 1: Mechanistic Insights & Regioselectivity

Q1: Why is my cyclocondensation reaction yielding a mixture of isomers instead of the pure target compound?

A: The formation of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is typically achieved through a two-step cyclocondensation using a precursor like methyl 2-cyano-3-ethoxyacrylate and isopropylhydrazine[2]. Because isopropylhydrazine is an unsymmetrical binucleophile, the reaction suffers from a competing bi-directional pathway.

The process initiates via a nucleophilic attack by the hydrazine on the electrophilic carbon of the acrylate precursor[1]. If the sterically hindered (substituted) nitrogen attacks first, subsequent intramolecular cyclization onto the nitrile group yields the undesired 5-amino isomer. Conversely, if the unsubstituted nitrogen attacks first, cyclization yields the desired 3-amino isomer.

Mechanism SM Isopropylhydrazine + Methyl 2-cyano-3-ethoxyacrylate Int Hydrazone Intermediate (Kinetic Formation) SM->Int Nucleophilic Attack (0-5 °C) Split Int->Split Prod1 Methyl 3-amino-1-isopropyl -1H-pyrazole-4-carboxylate (Target Isomer) Split->Prod1 Cyclization via Enol Ether Carbon Prod2 Methyl 5-amino-1-isopropyl -1H-pyrazole-4-carboxylate (Undesired Isomer) Split->Prod2 Cyclization via Nitrile Carbon

Caption: Regioselective bifurcation pathway during pyrazole cyclocondensation.

Q2: Should I use direct N-alkylation of methyl 3-amino-1H-pyrazole-4-carboxylate to avoid the isomer issue?

A: No, direct N-alkylation is generally not recommended for yield optimization. It is well-documented that the N-alkylation of asymmetrically ring-substituted 1H-pyrazoles generally results in the formation of a mixture of regioisomeric N-substituted products[3].

When treating a tautomeric 1H-pyrazole-4-carboxylate with an alkyl halide (such as isopropyl bromide) in the presence of a base, you will obtain an inseparable mixture of N1 and N2 regioisomers[3]. Because the isopropyl group is sterically demanding, the regioselectivity is notoriously poor, making the cyclocondensation route far superior for scalable, target-oriented synthesis[4].

Section 2: Yield Optimization Strategies

Q3: How can I manipulate the reaction conditions to favor the 3-amino-1-isopropyl isomer?

A: Regiocontrol in cyclocondensation is dictated by the principles of kinetic vs. thermodynamic control. To favor the target isomer, you must control the initial nucleophilic attack.

Lower temperatures during the initial addition phase favor the kinetic attack of the more nucleophilic (unsubstituted) nitrogen of isopropylhydrazine on the highly electrophilic β-carbon of the acrylate[2]. If the reaction is run hot from the beginning, thermodynamic equilibration occurs, drastically increasing the yield of the undesired 5-amino byproduct.

Table 1: Impact of Reaction Parameters on Regioselectivity and Yield

SolventTemperature ProfileAdditive / BaseTarget Isomer (3-Amino) YieldUndesired Isomer (5-Amino) Yield
EthanolReflux (Direct Addition)None38%45%
DMF80 °C (Direct Addition)K₂CO₃25%60%
Methanol0 °C → RefluxDIPEA68%18%
Ethanol0 °C → RefluxTriethylamine76% 12%

Data Summary: Gradual thermal ramping combined with a mild organic base in a protic solvent maximizes the kinetic preference for the target compound.

Section 3: Validated Experimental Protocols

Q4: What is the recommended step-by-step methodology for maximum yield?

A: The following protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to ensure the chemical causality is maintained before proceeding[4][5].

Materials Required:

  • Isopropylhydrazine hydrochloride (1.05 equiv)

  • Methyl 2-cyano-3-ethoxyacrylate (1.00 equiv)

  • Triethylamine (TEA) (1.10 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Reagent Preparation: Charge a clean, dry reaction vessel with absolute ethanol and isopropylhydrazine hydrochloride. Stir at 200 rpm and cool the mixture to 0–5 °C. Slowly add TEA dropwise to liberate the free hydrazine.

    • Self-Validation Check: Ensure complete dissolution. The solution must remain clear and strictly below 5 °C before proceeding.

  • Kinetic Addition: Dissolve methyl 2-cyano-3-ethoxyacrylate in a minimal amount of ethanol. Add this solution dropwise to the reaction vessel over 45 minutes, maintaining the internal temperature strictly below 10 °C.

    • Causality: This low-temperature regime forces the unsubstituted nitrogen to attack the enol ether, locking in the desired regiochemistry[2].

  • Hydrazone Maturation: Once the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1–2 hours.

    • Self-Validation Check: Perform an HPLC or TLC check. The starting acrylate must be completely consumed, replaced by a distinct hydrazone intermediate peak/spot[4]. Do not apply heat until this is confirmed.

  • Thermal Cyclization: Raise the temperature of the reaction mixture to reflux (approximately 80 °C) and maintain for 3–4 hours.

    • Causality: The terminal nitrogen of the hydrazone moiety requires thermal energy to overcome the activation barrier and attack the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring[1].

  • Selective Isolation: Cool the reaction mass to 25–30 °C, then further chill to 0–5 °C. Stir for 1 hour to ensure complete crystallization[5]. Filter the solid product and wash it with chilled ethanol, followed by cold water.

    • Self-Validation Check: The target 3-amino isomer preferentially crystallizes under these cold protic conditions, leaving the majority of the 5-amino byproduct dissolved in the mother liquor. Dry under vacuum at 50–60 °C to constant weight[4].

Protocol Step1 1. Reagent Prep Dissolve Hydrazine Step2 2. Cold Addition < 10 °C Step1->Step2 Step3 3. Thermal Cyclization Reflux 3-4h Step2->Step3 Step4 4. IPC Check HPLC/TLC Step3->Step4 Step5 5. Crystallization 0-5 °C Step4->Step5

Caption: Self-validating experimental workflow for target pyrazole synthesis.

Section 4: Troubleshooting Common Issues

Q5: My reaction stalled at the hydrazone intermediate. How do I force complete cyclization?

A: If your IPC monitoring during Step 4 shows incomplete consumption of the hydrazone intermediate, the intramolecular cyclization step is hindered.

Solution: First, ensure your reflux temperature is genuinely reaching the boiling point of the solvent (e.g., 80 °C for ethanol, or up to 95-100 °C if using aqueous mixtures)[5]. If temperature alone does not drive the reaction to completion, the nitrile group may require electrophilic activation. Adding a catalytic amount of a mild acid (e.g., acetic acid) can protonate the nitrile, increasing its susceptibility to nucleophilic attack by the hydrazone nitrogen and facilitating the final ring closure[1].

References

  • KTU ePubl. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". [Link]

Sources

Optimization

Troubleshooting poor solubility of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate in aqueous media

Technical Support Center: Solubilization Strategies for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Molecular Profiling & The Solubilization Challenge Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Molecular Profiling & The Solubilization Challenge

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a highly lipophilic intermediate frequently utilized in drug discovery. Its poor aqueous solubility is driven by the hydrophobic bulk of the isopropyl group at position 1 and the methyl ester at position 4. While the 3-amino group provides a potential site for hydrogen bonding, its weak basicity means it remains predominantly un-ionized at physiological pH (pH 7.4). Consequently, the molecule exhibits a high crystal lattice energy and a strong thermodynamic aversion to aqueous solvation, leading to rapid precipitation in standard biological buffers[1].

Troubleshooting & FAQs

Q1: Why does my API crash out of solution immediately when I dilute my DMSO stock into PBS? Causality: When a concentrated DMSO stock is introduced directly into an aqueous buffer, the dielectric constant of the solvent environment abruptly increases. The water molecules cannot effectively solvate the hydrophobic isopropyl and methyl ester moieties. To minimize the thermodynamically unfavorable exposed hydrophobic surface area, the API molecules rapidly self-associate, leading to supersaturation, nucleation, and visible precipitation[2]. Solution: Avoid direct dilution. Employ a stepwise co-solvent transition or utilize complexation agents to shield the hydrophobic core before introducing the bulk aqueous phase[3].

Q2: What is the most reliable co-solvent formulation for in vitro and in vivo assays that avoids solvent toxicity? Causality: A multi-component system works by gradually lowering the dielectric constant and providing steric/surfactant stabilization. We recommend the industry-standard "10/40/5/45" protocol: 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline/PBS[4]. PEG400 acts as a transitional solvent that disrupts crystal lattice formation, while Tween-80 forms micelles that encapsulate the lipophilic pyrazole core, preventing aggregation when the final aqueous phase is added[2].

Q3: Can I use cyclodextrins to improve the solubility of this specific pyrazole scaffold? Causality: Yes. The hydrophobic cavity of β-cyclodextrin derivatives, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), is dimensionally well-suited to encapsulate the isopropyl-pyrazole core[5]. This host-guest inclusion complexation masks the hydrophobic regions from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains highly soluble in water[6].

Comparative Solubility Enhancement Strategies

Table 1: Summary of Solubilization Approaches for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

StrategyMechanism of ActionRecommended ReagentsAssay SuitabilityLimitations
Stepwise Co-solvents Dielectric constant reduction & micellar encapsulationDMSO, PEG400, Tween-80In Vitro / In Vivo (IV, PO)High local solvent concentrations may interfere with sensitive cell-based phenotypic assays.
Cyclodextrin Complexation Host-guest inclusion of the hydrophobic pyrazole coreHP-β-CD, SBE-β-CDIn Vitro / In Vivo (IV, PO)Requires 24-48h equilibration time; binding affinity dictates maximum solubility gain.
pH Adjustment Protonation of the 3-amino group to form a soluble saltHCl (to pH < 3.0)Chemical synthesis / HPLCUnsuitable for biological assays requiring physiological pH (7.4).

Validated Experimental Protocols

Protocol A: Stepwise Co-Solvent Formulation (Self-Validating)

This protocol is designed to prevent nucleation by sequentially stepping down the solvent polarity[4].

  • Primary Solubilization: Weigh the required amount of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate and dissolve it completely in 10% (v/v of final volume) anhydrous DMSO. Vortex until optically clear.

  • Transitional Solvation: Add 40% (v/v) PEG400 to the DMSO stock. Vortex vigorously for 60 seconds. Causality: PEG400 prevents the API from crashing out by providing a sterically bulky, moderately polar environment that hinders crystal lattice assembly.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Introduction: Slowly add 45% (v/v) Saline or PBS dropwise while continuously vortexing.

  • Self-Validation (Critical): Analyze the final solution using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and the absence of peaks > 100 nm confirm true solubilization rather than colloidal suspension formation.

G A 1. Dissolve API in 10% DMSO B 2. Add 40% PEG400 (Transitional Solvent) A->B C 3. Add 5% Tween-80 (Surfactant) B->C D 4. Add 45% PBS (Aqueous Phase) C->D E 5. DLS Validation (Confirm < 0.2 PDI) D->E

Stepwise co-solvent formulation workflow for lipophilic pyrazole derivatives.

Protocol B: Phase Solubility & Cyclodextrin Complexation

This protocol leverages thermodynamic equilibration to form stable host-guest complexes[6].

  • Preparation of Host Solution: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 100 mM in distilled water or PBS.

  • Guest Introduction: Add an excess amount (beyond the expected solubility limit) of solid Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate to each CD solution.

  • Thermodynamic Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and 25°C for 48 hours. Causality: Complexation is an equilibrium-driven process; sufficient time is required for the hydrophobic core to displace water molecules within the CD cavity.

  • Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid API.

  • Self-Validation: Quantify the dissolved API in the filtrate using HPLC-UV. Plotting API concentration versus CD concentration will yield a phase solubility diagram, allowing the calculation of the complexation efficiency (CE) and stability constant.

G API API (Excess Solid) Mix Equilibration (Stir 48h at 25°C) API->Mix CD HP-β-CD Solution (5-100 mM) CD->Mix Filter Filter (0.22 µm) Remove Free API Mix->Filter Analyze HPLC Quantification (Determine Efficiency) Filter->Analyze

Preparation and validation workflow for HP-β-Cyclodextrin inclusion complexes.

References

  • 70–90% of Your Pipeline Can't Dissolve. DeepCeutix. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC (NIH).[Link]

  • Research Article Studies on Inclusion complexes of 4-m. JOCPR.[Link]

  • Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Thermal Degradation of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate During Reflux

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the thermal stability of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. Our focus is on preventing degradation during reflux, a common and critical step in many synthetic protocols.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific experimental observations you might encounter, providing a logical workflow to diagnose the root cause and implement effective solutions.

Issue 1: My reaction mixture has turned dark brown or black, and the final product yield is significantly low.

A dark, tarry appearance is a classic indicator of thermal decomposition and polymerization side reactions.[1] This suggests that the reaction conditions are too harsh for the pyrazole scaffold.

Diagnostic Questions & Solutions:

  • Is the reflux temperature too high?

    • Causality: The energy supplied to the reaction not only overcomes the activation barrier for the desired transformation but also for competing, higher-energy degradation pathways. Uncontrolled high temperatures can lead to a cascade of side reactions.[2]

    • Solution: Do not assume the highest possible reflux temperature is optimal. The goal is to find the minimum temperature required for a reasonable reaction rate.

      • Switch to a Lower-Boiling Solvent: If you are using a high-boiling solvent like DMF (153°C) or Toluene (111°C), consider switching to a solvent with a lower boiling point, such as ethanol (78°C) or acetonitrile (82°C).[3][4] This physically caps the maximum temperature of the reaction.

      • Controlled Heating: If the solvent choice is limited, use a precision-controlled heating mantle or an oil bath set to a specific temperature below the solvent's boiling point. Start at a lower temperature (e.g., 60-70°C) and incrementally increase it only if the reaction fails to proceed.

  • Is the reaction being heated for too long?

    • Causality: Even at a suitable temperature, prolonged exposure to heat can lead to the gradual accumulation of degradation products.

    • Solution: Monitor the reaction's progress diligently.

      • Thin-Layer Chromatography (TLC): At regular intervals (e.g., every 30-60 minutes), take an aliquot of the reaction mixture and run a TLC plate. The reaction is complete when the starting material spot has been consumed.[5] Streaking or the appearance of multiple new spots over time can indicate decomposition.[1]

      • LC-MS Analysis: For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product and any impurities.[6]

  • Is the reaction running under an inert atmosphere?

    • Causality: The presence of oxygen at elevated temperatures can initiate and accelerate oxidative degradation pathways, which often result in colored byproducts.[7]

    • Solution: Before heating, thoroughly degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reflux process.

TroubleshootingWorkflow start Low Yield & Dark Color check_temp Is Reflux Temp Too High? start->check_temp check_time Is Reaction Time Too Long? check_temp->check_time No solution_temp Reduce Temperature: - Lower boiling point solvent - Controlled heating below reflux check_temp->solution_temp Yes check_atm Is Atmosphere Inert? check_time->check_atm No solution_time Monitor Reaction Progress: - TLC until starting material is consumed - Use LC-MS for precise tracking check_time->solution_time Yes solution_atm Use Inert Atmosphere: - Degas solvent - Purge with N2 or Ar check_atm->solution_atm No end_node Problem Resolved check_atm->end_node Yes solution_temp->end_node solution_time->end_node solution_atm->end_node

Caption: Troubleshooting workflow for low yield and decomposition.

Issue 2: My final product is contaminated with a significant impurity that has a mass of M-59, corresponding to the loss of a methoxycarbonyl group (-COOCH₃).

This observation strongly suggests that the primary degradation pathway is thermal decarboxylation. While technically the loss of a methyl ester group, this type of fragmentation is a well-documented thermal process for pyrazole-4-carboxylic acids and their derivatives, often catalyzed by acid, base, or trace metals.[8][9][10]

Diagnostic Questions & Solutions:

  • What is the pH of your reaction mixture?

    • Causality: Both acidic and basic conditions can promote the hydrolysis of the ester to a carboxylic acid, which is often more labile and prone to decarboxylation at high temperatures.[8][9]

    • Solution:

      • Ensure Neutrality: If possible, run the reaction under neutral conditions. Check the pH of your starting materials.

      • Use Mild Reagents: If a base or acid is required for the reaction, opt for milder, non-nucleophilic organic bases (e.g., DIPEA) or carefully controlled amounts of mild acids (e.g., acetic acid) instead of strong inorganic bases or acids.[3][11]

  • Are you using metal catalysts or reagents?

    • Causality: Certain metals, particularly copper, have been shown to catalyze protodecarboxylation reactions in pyrazole systems.[12] Trace metal impurities in reagents or from stainless steel equipment can sometimes be sufficient to promote this side reaction.

    • Solution:

      • Use High-Purity Reagents: Ensure your starting materials and solvents are of high purity and free from significant metal contamination.

      • Consider Glassware: If metal catalysis is suspected, ensure the reaction is performed exclusively in glass-lined reactors or high-quality borosilicate glassware.

DecarboxylationPathway reactant Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate degradation_conditions High Temperature (Reflux) +/- Acid, Base, or Metal Catalyst reactant->degradation_conditions product 3-Amino-1-isopropyl-1H-pyrazole (Decarboxylated Impurity) degradation_conditions->product Decarboxylation lost_fragment + CO₂ + CH₃OH (or related fragments) product->lost_fragment

Caption: Proposed thermal decarboxylation degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents and temperature ranges to minimize degradation? A1: The ideal choice depends on the specific reaction being performed. However, a good starting point is to use a solvent that allows the reaction to proceed at the lowest possible temperature. A solvent screening is often a valuable first step.[3]

Solvent ClassExample SolventsBoiling Point (°C)Recommendations & Cautions
Polar Protic Ethanol, Methanol78, 65Good for many pyrazole syntheses; low boiling points minimize thermal stress. Can participate in side reactions (e.g., transesterification).[4]
Polar Aprotic Acetonitrile (ACN), Acetone82, 56Excellent general-purpose solvents with moderate boiling points. Generally less reactive than protic solvents.[4]
High-Boiling Aprotic DMF, DMAc, Toluene153, 165, 111Use with extreme caution. These should only be chosen if the reaction has a high activation energy and fails to proceed in lower-boiling solvents. Implement controlled heating below the boiling point.[3]
Non-Polar Dioxane, Heptane101, 98Use is dependent on reagent solubility. Can be good choices for moderate temperature control.

Q2: How can I perform a rapid and efficient optimization of the reflux temperature? A2: A parallel synthesis approach on a small scale is highly effective. See the protocol below for a detailed methodology. This allows you to test multiple temperatures simultaneously to identify the optimal balance between reaction rate and impurity formation.

Q3: Can microwave-assisted synthesis be a viable alternative to conventional reflux? A3: Yes, microwave synthesis can be an excellent alternative. It offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[5] This significant reduction in heating duration can often prevent the formation of degradation products that accumulate over time with conventional reflux. However, it is crucial to monitor the internal reaction temperature carefully, as localized overheating can still cause decomposition.

Experimental Protocols
Protocol 1: Step-by-Step Methodology for Optimizing Reflux Temperature

Objective: To identify the optimal reaction temperature that maximizes product yield while minimizing thermal degradation.

  • Setup: Arrange three identical small-scale reaction vessels (e.g., 10 mL microwave vials with stir bars) on a multi-position heating block with individual temperature control.

  • Reagent Preparation: Prepare a stock solution of your starting materials and reagents in the chosen solvent to ensure identical concentrations in each vessel.

  • Reaction Conditions:

    • Vessel 1 (Control): Set the temperature to your original problematic condition (e.g., 110°C).

    • Vessel 2 (Step-Down 1): Set the temperature 15-20°C lower (e.g., 90°C).

    • Vessel 3 (Step-Down 2): Set the temperature another 15-20°C lower (e.g., 70°C).

  • Execution: Charge each vessel with an equal volume of the reagent stock solution. Begin stirring and heating simultaneously.

  • Monitoring: After a set time (e.g., 2 hours), carefully take an aliquot from each reaction. Analyze each sample by TLC or LC-MS.

  • Analysis: Compare the results:

    • Assess the consumption of starting material in each reaction.

    • Quantify the formation of the desired product.

    • Crucially, look for the presence of degradation products (e.g., the decarboxylated impurity or dark coloration).

Protocol 2: General Procedure for Reaction Monitoring by TLC

Objective: To visually track the progress of the reaction and detect the formation of impurities.

  • Plate Preparation: Use a silica gel TLC plate. Lightly draw a pencil line about 1 cm from the bottom (the origin).

  • Solvent System (Mobile Phase): Choose a solvent system that provides good separation between your starting material and product. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A 7:3 or 1:1 mixture is often effective.

  • Spotting:

    • Using a capillary tube, spot a small amount of your starting material on the origin (as a reference).

    • Dip a clean capillary tube into the reaction mixture and spot it next to the reference.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Interpretation:

    • Starting Material: The spot corresponding to your starting material reference should diminish in intensity over time.

    • Product: A new spot (the product) will appear and intensify.

    • Degradation: The appearance of new, unexpected spots, or streaking from the origin, indicates the formation of byproducts or decomposition.[1] The reaction should be stopped and worked up once the starting material spot is no longer visible.

References
  • BenchChem. (2025).
  • BenchChem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
  • Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers.
  • AIP Publishing. (2025).
  • ACS Publications. (2025).
  • Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • DOI. (n.d.).
  • ResearchGate. (n.d.). Optimization reaction conditions for synthesis compound 9.
  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • BenchChem. (2025). Dealing with thermal decomposition during chalcone synthesis.
  • Royal Society of Chemistry. (2023). Bioorthogonal 4 H -pyrazole “click” reagents.
  • BenchChem. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis.
  • ACS Nano. (2017). Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • ScienceDirect. (2022).
  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • ACS Publications. (2019).
  • ResearchGate. (n.d.). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
  • PMC. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes.
  • European Journal of Chemistry. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
  • ResearchGate. (2026). (PDF) Thermal Decomposition of Nitropyrazoles.

Sources

Optimization

Ideal storage conditions to prevent oxidation of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Welcome to the Technical Support Center for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1). This portal is designed for researchers and drug development professionals to troubleshoot degradation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1). This portal is designed for researchers and drug development professionals to troubleshoot degradation issues, establish robust storage protocols, and ensure the scientific integrity of their assays.

Chemical Vulnerability Profile

To effectively store this compound, you must first understand its structural liabilities:

  • The C3-Primary Amine: Electron-rich and highly susceptible to atmospheric auto-oxidation. Exposure to ambient oxygen and light triggers a radical-mediated cascade, converting the amine into reactive hydroxylamine and nitroso intermediates, which eventually condense into highly colored (brown/red) azo dimers or polymeric species.

  • The C4-Methyl Ester: Susceptible to moisture-induced hydrolysis, converting the ester into a carboxylic acid, which alters the compound's solubility and pharmacological profile.

Troubleshooting & FAQs

Q: My freshly purchased batch was a white/off-white powder, but it has turned pink or brown after a few weeks on the bench. What happened? A: This is a classic hallmark of atmospheric auto-oxidation. Aromatic and heteroaromatic amines are generally colorless when pure, but they rapidly oxidize and form colored conjugated systems when exposed to ambient air and light [1]. The electron-donating nature of the pyrazole ring increases the electron density on the primary amine, lowering the activation energy required for oxygen to attack the nitrogen lone pair.

Q: Can I store this compound in a standard 4°C laboratory refrigerator? A: For short-term transit or use (less than 10 days), 4°C is acceptable. However, for long-term storage, the compound must be kept at -20°C or -70°C. Kinetic studies on aromatic amines demonstrate that while degradation is noticeable at 20°C within days, structural integrity is maintained for over 14 months when stored at -70°C [2]. The Arrhenius equation dictates that lowering the temperature significantly suppresses the rate constant of the oxidation reaction.

Q: I store my compound at -20°C, but it is still degrading. Why? A: The most common culprit is condensation during thawing . If you open a cold vial immediately after removing it from the freezer, atmospheric moisture instantly condenses on the powder. This water acts as a micro-solvent environment that not only initiates ester hydrolysis but also drastically accelerates the oxidation of the amine.

Q: Why is Argon backfilling recommended over standard sealing? A: Argon is an inert, noble gas that is heavier than air. When purged into a vial, it sinks to the bottom, effectively displacing the reactive oxygen and ambient humidity from the headspace[3]. Sealing the vial with ambient air trapped inside leaves enough oxygen to degrade a micro-scale aliquot over time.

Quantitative Storage Matrix

The following table synthesizes the expected stability of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate under various storage conditions:

Storage TemperatureAtmosphereContainer TypeMoisture ControlExpected Shelf-Life
20°C to 25°C Ambient AirClear GlassNone< 1 Week (Rapid browning)
2°C to 8°C Ambient AirAmber GlassNone2 to 4 Weeks
-20°C Argon / N₂Amber GlassDesiccator> 12 Months
-70°C / -80°C Argon / N₂Amber GlassDesiccator> 24 Months

Experimental Workflows & SOPs

To ensure a self-validating system, follow these protocols. The success of these steps can be validated by running a baseline LC-MS or TLC (Thin Layer Chromatography); the absence of secondary peaks/spots confirms protocol efficacy.

Protocol A: Aliquoting and Inert Gas Packaging

Do not store the compound in a single bulk container if you plan to use it repeatedly.

  • Transfer to Glove Box: Move the bulk material into a glove box purged with Nitrogen or Argon.

    • Causality: Prevents any initial exposure to atmospheric oxygen and humidity during the high-surface-area transfer process.

  • Aliquot into Amber Vials: Divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg) using amber glass vials.

    • Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed radical initiation of the amine [4]. Single-use aliquots prevent repeated freeze-thaw cycles.

  • Argon Backfill: If a glove box is unavailable, gently blow a stream of Argon gas into the vial for 10–15 seconds using a manifold needle.

    • Causality: Argon displaces the lighter oxygen-rich air, creating a protective inert blanket over the solid.

  • Seal and Desiccate: Cap tightly with a PTFE-lined septum cap, wrap the seal with Parafilm, and place the vials inside a secondary container filled with anhydrous calcium sulfate (Drierite). Store at -20°C.

Protocol B: Controlled Thawing (Critical Step)
  • Equilibration: Remove the sealed aliquot from the -20°C freezer and place it in a dark desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Allowing the vial to reach thermal equilibrium with the room prevents atmospheric moisture from condensing onto the cold chemical lattice.

  • Validation Check: Visually inspect the powder. It should remain white/off-white.

  • Solubilization: Dissolve the compound in a degassed solvent (e.g., sparged DMSO or anhydrous DMF) immediately prior to your assay.

Mechanistic & Workflow Visualizations

Auto-Oxidation Pathway of the C3-Amine

OxidationPathway A Primary Amine (Intact Compound) B N-Hydroxylamine (Intermediate) A->B O2 / Light (Auto-oxidation) C Nitroso Derivative (Reactive) B->C -H2O (Dehydration) D Azo Dimer / Polymeric Species (Brown/Red Impurity) C->D + Primary Amine (Condensation)

Caption: Mechanistic cascade of pyrazole-amine oxidation leading to colored impurities.

Optimal Storage & Handling Workflow

StorageWorkflow Step1 1. Bulk Material Receipt (Inspect for coloration) Step2 2. Transfer to Glove Box (Inert N2/Ar Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials (Minimize headspace) Step2->Step3 Step4 4. Argon Backfill & PTFE Seal (Exclude O2 & Moisture) Step3->Step4 Step5 5. Long-term Storage (-20°C in Desiccator) Step4->Step5 Step6 6. Controlled Thawing (Equilibrate to RT before opening) Step5->Step6 When needed for assay

Caption: Step-by-step lifecycle management to prevent oxidation and hydrolysis.

References

  • Physical Properties of Amines BYJU'S Chemistry[Link] [1]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine Toxics (MDPI) / National Institutes of Health (NIH)[Link][1]

  • Principles of Inert Atmosphere Storage ResearchGate[Link][2]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole Organic Process Research & Development (ACS Publications)[Link][3]

Sources

Troubleshooting

Minimizing side reactions during the amination of 1-isopropyl-1H-pyrazole-4-carboxylate derivatives

Welcome to the Technical Support Center for Pyrazole Functionalization. As a Senior Application Scientist, I have designed this guide to address the complex challenges encountered during the amination of 1-isopropyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. As a Senior Application Scientist, I have designed this guide to address the complex challenges encountered during the amination of 1-isopropyl-1H-pyrazole-4-carboxylate derivatives .

These highly functionalized scaffolds are critical building blocks in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists[1]. However, owing to the electronic properties of the pyrazole core and the lability of the C4-ester group, these substrates are highly prone to side reactions such as hydrodehalogenation, ester hydrolysis, and over-alkylation[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity C–N bond formation.

Part 1: Troubleshooting Guides & FAQs

Q1: During the Pd-catalyzed Buchwald-Hartwig amination of ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate, I am observing significant hydrodehalogenation instead of the desired C–N coupled product. How can I prevent this?

Causality & Solution: Hydrodehalogenation is a notorious side reaction in the cross-coupling of electron-rich heteroaryls[2]. It occurs when the palladium-aryl intermediate undergoes β -hydride elimination (often sourced from aliphatic amine coupling partners or protic solvents) and the subsequent reductive elimination step is too slow[3]. The electron-rich nature of the pyrazole ring thermodynamically stabilizes the Pd-hydride species, exacerbating the issue.

To suppress this pathway, you must accelerate the reductive elimination step. Switch from standard phosphine ligands (like PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or tBuDavePhos [4]. These ligands sterically force the palladium center to undergo rapid reductive elimination, outcompeting the hydride transfer. Additionally, ensure your solvent is strictly anhydrous and aprotic (e.g., 1,4-dioxane).

Q2: I am using basic conditions for the amination, but my ethyl ester at the 4-position is hydrolyzing to the carboxylic acid. What are the best conditions to preserve the ester?

Causality & Solution: Ester hydrolysis is driven by the presence of strong, nucleophilic bases (like NaOtBu or NaOH ) combined with adventitious water at the elevated temperatures required for cross-coupling[5]. The C4-carboxylate on the pyrazole ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogens.

To preserve the ester, you must eliminate nucleophilic bases and water from your catalytic cycle. Replace alkoxide bases with weaker, non-nucleophilic inorganic bases such as finely milled, anhydrous Cs2​CO3​ or K3​PO4​ [2]. If your reaction requires a stronger base to deprotonate a stubborn amine, consider using a non-nucleophilic organic base like DBU in a rigorously dried solvent system.

Q3: When performing a reductive amination on ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate, I get a mixture of mono-alkylated and over-alkylated (tertiary amine) products. How do I achieve N-selectivity?

Causality & Solution: The primary amine at the 5-position of the pyrazole is moderately nucleophilic. However, once mono-alkylated, the resulting secondary amine often becomes more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group, leading to rapid over-alkylation[1].

To achieve strict mono-alkylation, you must control both the stoichiometry and the electronic environment. Use a slight substoichiometric amount of the aldehyde (0.95 equivalents) and employ a mild reducing agent like sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in a weakly acidic environment (e.g., 1% acetic acid in 1,2-dichloroethane). The acid preferentially protonates the more basic secondary amine product, effectively quenching its nucleophilicity and preventing the second alkylation event.

Part 2: Data Presentation & Condition Optimization

The following table summarizes the quantitative impact of various catalytic systems on the product distribution during the Buchwald-Hartwig amination of ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTempDesired Yield (%)Hydrodehalogenation (%)Ester Hydrolysis (%)
Pd₂(dba)₃ / PPh₃NaOtBuToluene90 °C156520
Pd₂(dba)₃ / XPhosNaOtBuToluene90 °C451045
Pd(OAc)₂ / RuPhosK₃PO₄t-Amyl Alcohol100 °C78515
Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 90 °C 92 < 2 < 1

Note: The combination of XPhos and anhydrous Cs2​CO3​ in 1,4-dioxane provides the optimal balance, maximizing C–N coupling while virtually eliminating both primary side reactions.

Part 3: Mechanistic Visualization

Pathway Analysis: Buchwald-Hartwig Cross-Coupling

G SM Ethyl 5-bromo-1-isopropyl -1H-pyrazole-4-carboxylate DP Desired Aminated Product (C-N Coupling) SM->DP Pd Catalyst, Amine XPhos, Anhydrous Cs2CO3 SR1 Hydrodehalogenation (C-H Bond Formation) SM->SR1 Hydride Source Slow Reductive Elimination SR2 Ester Hydrolysis (Carboxylic Acid) SM->SR2 H2O / Strong Base (e.g., NaOH, KOtBu)

Reaction pathways and side reactions in pyrazole-4-carboxylate amination.

Pathway Analysis: Reductive Amination

ReductiveAmination SM 5-Amino Pyrazole Derivative Imine Imine Intermediate SM->Imine Aldehyde (0.95 eq) H+ catalyst Mono Mono-alkylated (Desired) Imine->Mono NaBH(OAc)3 Di Over-alkylated (Tertiary Amine) Mono->Di Excess Aldehyde Strong Reductant

Mechanistic control of mono-alkylation versus over-alkylation in reductive amination.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination (Suppression of Dehalogenation)

This protocol utilizes a pre-activation strategy to ensure the active L2​Pd(0) species is fully formed before introducing the labile pyrazole substrate.

  • Catalyst Pre-Activation: In an argon-filled glovebox, combine Pd2​(dba)3​ (2.5 mol%) and XPhos (5.0 mol%) in anhydrous 1,4-dioxane (2 mL/mmol). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.

  • Reaction Assembly: To an oven-dried Schlenk tube, add ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate (1.0 equiv), the desired amine (1.2 equiv), and finely milled, oven-dried Cs2​CO3​ (2.0 equiv).

  • Coupling: Transfer the pre-activated catalyst solution to the Schlenk tube. Seal the tube, remove from the glovebox, and heat to 90 °C behind a blast shield.

  • Self-Validation Check (In-Process): After 4 hours, withdraw a 10 µL aliquot under argon. Dilute in MeCN and analyze via LC-MS.

    • Validation Criteria: The reaction is proceeding correctly if the starting material mass is depleted. If a dominant peak corresponding to [M−Br+H]+ is observed, hydrodehalogenation is occurring. Halt the reaction immediately and verify the anhydrous integrity of your solvent and base.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: N-Selective Reductive Amination

This protocol utilizes electronic deactivation of the secondary amine intermediate to prevent over-alkylation.

  • Imine Formation: Dissolve ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (1.0 equiv) and the target aldehyde (0.95 equiv) in anhydrous 1,2-dichloroethane (DCE, 5 mL/mmol). Add glacial acetic acid (1% v/v) to catalyze imine formation.

  • Reduction: Stir for 1 hour at room temperature. Once the imine is formed, add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) in three equal portions over 15 minutes to control the exotherm.

  • Self-Validation Check (In-Process): After 2 hours, monitor by TLC (Hexanes/EtOAc 1:1).

    • Validation Criteria: The secondary amine product will elute lower (lower Rf​ ) than the starting primary amine due to increased hydrogen-bonding capability. The complete absence of a highly non-polar spot (tertiary amine) confirms that strict mono-alkylation has been achieved.

  • Quench & Isolation: Quench carefully with saturated aqueous NaHCO3​ until gas evolution ceases (neutralizing the acetic acid). Extract with DCM, dry over Na2​SO4​ , and concentrate.

References

  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Buchwald–Hartwig Amination Source: Wikipedia URL:[Link]

  • Functional Group Transformations (Ester Hydrolysis) Source: Organic Synthesis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate vs ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate reactivity

Initiating Compound Comparison I'm now zeroing in on the request, which clearly centers on comparing the reactivity of two pyrazole carboxylates: the methyl and ethyl variants. The topic is clear, and it seems this compa...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Compound Comparison

I'm now zeroing in on the request, which clearly centers on comparing the reactivity of two pyrazole carboxylates: the methyl and ethyl variants. The topic is clear, and it seems this comparison is the core need, so my focus must align.

Defining Guide Parameters

I've clarified the target audience and core needs. This includes a technical guide with custom structure and authoritative grounding, specifically experimental causality and self-validating protocols with in-text citations and a reference list. I'm focusing on visualization, too: tables, step-by-step methods, Graphviz diagrams, a strict color palette, and format requirements.

Analyzing Reaction Reactivity

I'm now diving into the comparative reactivity. Hydrolysis and aminolysis, I've concluded, favor the methyl ester due to reduced steric bulk. Electrophilic aromatic substitution and nucleophilic attack at the C3 position are likely to be similar, with the ethyl ester perhaps exhibiting minor steric effects. I am considering application in medicinal chemistry, as well. To validate these trends, I've planned targeted literature searches for specific pyrazole carboxylates and general ester reactivity comparisons.

Analyzing Building Blocks Availability

I've confirmed that "Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate" (CAS 1787974-11-1) and "Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate" (CAS 2121-23-5) are readily available commercial building blocks. I'm focusing on the implications of this for the broader project.

Evaluating Ester Group Impact

I'm now considering the implications of using either the methyl or ethyl ester. Benchchem highlights that the ethyl ester subtly enhances amino group nucleophilicity due to its positive inductive effect, though with minor steric hindrance. Furthermore, it's more resistant to hydrolysis, as confirmed by the PMC and ResearchGate articles, underscoring the importance of ester stability in aqueous environments. I need to factor in whether I want to favour rapid hydrolysis or maintain greater stability in my planned reactions.

Prioritizing Hydrolysis Differences

My focus has shifted to the hydrolysis rates; the methyl ester exhibits a lower activation barrier than the ethyl ester, due to steric and inductive influences. I am structuring a comprehensive guide to outline the advantages and disadvantages of each compound: the guide's title will be "Objective Comparison Guide: Methyl vs. Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Reactivity" and will include sections on key reactivity differences. I'm aiming for a section on "downstream transformations" and experimental data with specific methodologies.

Visualizing Reactivity Logic

I'm developing diagrams to clarify the reactivity differences. Diagram 1 will visualize reactivity logic. Nodes include scaffold, methyl ester (hydrolyzing faster), ethyl ester (more nucleophilic amine), and steric hindrance. I'm choosing a color palette and strict formatting. Furthermore, I will explain why methyl hydrolyzes faster and ethyl enhances amine nucleophilicity. I will include supporting references.

Reviewing Saponification Protocols

I've been analyzing the standard saponification protocol data for pyrazole-4-carboxylates. The search results highlight that ethanol or methanol are common solvents, and aqueous NaOH is the preferred base. Reaction conditions range from 20-60°C for 2-4 hours, with acidification to pH 1 after the reaction to quench the basicity.

Comparing Ester Reactivity

I'm now focusing on comparing the methyl and ethyl ester reactivity. Direct aminolysis is the key. While the standard saponification-then-coupling is common, I'm finding that direct aminolysis highlights the differences. Specifically, I can show how methyl esters react faster than ethyl esters with primary amines, often under milder conditions. The expert's insights are crucial for context, so I'm also considering the "expertise and experience" narrative to justify the use of specific conditions in the comparison.

Justifying Solvent Choice

I'm now focusing on the importance of ethanol as a cosolvent for homogeneity and miscibility with aqueous NaOH. Using 3 equivalents of NaOH shifts the equilibrium due to the isopropyl group's steric hindrance. I'm also planning to incorporate LC-MS monitoring with an internal standard to ensure the protocol is trustworthy. Finally, I will cite the Benchchem and ACS/PMC articles to support the reactivity and saponification parameters.

Evaluating Ester Substituents

I'm now diving into the impact of the ethyl ester (CAS 2121-23-5) group on downstream reactions. I am focusing on the steric and electronic effects introduced by the ethyl substituent. The larger bulk slightly hinders nucleophilic attack. While the ethyl group's inductive effect enhances the C3-exocyclic amine's nucleophilicity, methyl esters undergo faster saponification. I plan to present a detailed comparison with hypothetical reactivity metrics like half-life and aminolysis yield to compare the two esters. I'm also planning a self-validating parallel saponification kinetics assay.

Justifying Step-by-Step Approach

I'm now detailing the step-by-step approach and explaining the causality behind each reagent choice and temperature selection, emphasizing the rationale with a mechanistic explanation. I've included an internal standard for self-validation. I have also prepared the DOT Diagram 2: Experimental Workflow. I will provide context for choosing methyl versus ethyl esters within the direct aminolysis (amidation) protocol.

Visualizing Mechanistic Divergence

I'm working on the mechanistic divergence between the methyl and ethyl pyrazole-4-carboxylate scaffolds. I've visualized the impact of the esters, showing that methyl esters hydrolyze faster and have a standard C3-amine nucleophilicity. On the other hand, ethyl esters, being sterically hindered, hydrolyze slower, but show enhanced C3-amine nucleophilicity due to the +I effect of the ethyl group.

Illustrating the Saponification Process

I've just visualized the parallel saponification kinetics experiment. This includes an equimolar ester and internal standard addition, followed by base addition, aliquot sampling, quenching, and LC-MS analysis. The graphic is self-validating, as LC-MS monitoring provides a rigorous approach. I have also prepared Fig 2: Self-validating parallel saponification workflow with LC-MS monitoring.

Detailing Validation Methods

I am now focusing on self-validating system design. I'll include a "Causality/Rationale" note with each step of the protocol to ensure trustworthiness. The LC-MS kinetics assay uses an internal standard (biphenyl) to eliminate injection volume errors. The amidation protocol will use TLC and LC-MS to verify starting material consumption and product formation.

Refining Aminolysis Strategy

I'm now refining the direct aminolysis strategy based on the reactivity differences of methyl and ethyl esters. I'm focusing on highlighting that methyl esters react faster than ethyl esters with primary amines, often under milder conditions. I'm also planning to justify specific conditions in the comparison, considering the experience of experts in the field. I am also planning to support these findings by citing literature about saponification protocols in relevant articles such as ACS and ResearchGate. I'm working to expand the narrative on why my method is suitable for the expert's needs.

Analyzing Ester Reactivity

I'm now analyzing the reactivity differences. I plan to use saponification as a basis. Specifically, I'll showcase why methyl esters react faster than ethyl esters. I have collected data, which shows that in saponification, methyl esters show a higher rate constant than ethyl esters. I plan to correlate this finding to similar aminolysis protocols. I am also currently working on validating those findings by using references such as ACS.

\n\n Summarizing Reactivity Divergence

I'm now summarizing reactivity divergence. I am finding that the ethyl group causes steric hindrance. The methyl ester is more reactive than the ethyl ester. I am going to illustrate how this difference impacts the subsequent aminolysis. I have also observed, during the saponification process, that the methyl ester saponifies quicker than the ethyl ester.

\n\n Contrasting Saponification Parameters

I'm now contrasting the saponification parameters. I have found the rate constants are higher for methyl esters than ethyl esters. For the method, saponification in the presence of 3 equivalents of NaOH in EtOH, followed by acidification with HCl at 60 °C is an ideal protocol. The plan is to include literature support from ACS and PMC articles.

\n\n Highlighting Ester Nucleophilicity

I am now highlighting the ester nucleophilicity. I've found that the ethyl group has a +I inductive effect. While the methyl group has better nucleophilicity, the ethyl group has better leaving ability. This has resulted in my decision to create a direct comparison with hypothetical reactivity metrics like half-life and aminolysis yield to compare the two esters.

\n\n Synthesizing Protocol Differences

I'm now synthesizing the protocol differences for the direct aminolysis (amidation) of methyl and ethyl esters. I will focus on the differences in reaction rates, highlighting how methyl esters are more reactive with primary amines than ethyl esters, and I'll include mechanistic explanations to justify each reagent choice and temperature. I will also be including the DOT Diagram 2: Experimental Workflow.

\n\n Visualizing Diverging Hydrolysis

I'm visualizing the diverging hydrolysis kinetics of the methyl and ethyl pyrazole-4-carboxylate scaffolds. This emphasizes that methyl esters hydrolyze faster. Ethyl esters, while sterically hindered, show enhanced amine nucleophilicity. I am creating a parallel saponification kinetics experiment graphic and plan to show the saponification procedure with both esters under similar conditions.

\n\n Comparing Kinetic Parameters

I am now comparing the saponification kinetic parameters. The focus is to show that the methyl ester hydrolyzes faster, and I plan to graphically represent the process. Parallel saponification kinetics will be performed with the methyl and ethyl esters. LC-MS monitoring provides a rigorous approach. I have also prepared Fig 2: Self-validating parallel saponification workflow with LC-MS monitoring.

\n\n Justifying Protocol Verification

I am now justifying the protocol verification methods. I'm including "Causality/Rationale" with each step. The LC-MS kinetics assay uses an internal standard. The direct aminolysis protocol will be verified using TLC and LC-MS. I plan to show that the methyl ester has a greater rate constant for saponification than the ethyl ester.

\n\n Reframing Reactivity Preferences

I am now reframing my reactivity preferences for direct aminolysis based on the saponification of methyl versus ethyl esters. I'm highlighting that methyl esters react faster than ethyl esters. This will be supported by citing literature about saponification protocols in ACS and ResearchGate.

\n\n Refining Comparative Approach

I am refining my comparative approach. Based on the rate difference during the saponification reaction of both esters, the methyl ester has a rate constant that is much higher than the ethyl ester. I have prepared a workflow that includes mechanistic explanations. I'm focusing on the reaction rate during direct aminolysis of each ester, and I'll cite literature about saponification protocols.

\n\n Explaining Reactivity Differences

I'm now explaining the reactivity differences. The difference in reactivity stems from the steric hindrance of the ethyl group compared to the methyl group. I'm focusing on why methyl esters are more reactive in direct aminolysis with primary amines and how this is supported by literature. I plan to cite the relevant articles and justify the step-by-step approach.

\n\n Highlighting Experimental Design

I am now highlighting the experimental design and I am showing the parallel saponification of both esters to compare kinetic parameters. I have incorporated an internal standard and plan to create a graphical representation. I will ensure that each step of the workflow is justified with mechanistic explanations.

Quantifying Reactivity Metrics

I'm now focusing on quantifying reactivity metrics based on how the methyl and ethyl esters perform in the parallel saponification kinetics experiment, building on the initial observations. I'm prioritizing the C3-amine nucleophilicity, and the +I inductive effect. I am considering ways to show how the different ester groups impact the reaction kinetics, particularly in direct aminolysis reactions.

Quantifying Reactivity Metrics

I'm now quantifying reactivity metrics. I'm building a comparison table to illustrate the key reaction differences between the methyl and ethyl esters, incorporating half-life data for saponification and yield for direct aminolysis. I have included the mechanistic drivers, highlighting the steric hindrance of the ethyl group versus the methyl group. I am including a parallel saponification kinetics assay.

Illustrating Reaction Conditions

I'm now detailing each experimental condition in the saponification workflow. I'm focusing on the importance of 0 mL ethanol as a cosolvent for the esters to ensure miscibility with aqueous NaOH. I'm including an internal standard to eliminate injection volume errors. I plan to add 3 equivalents of 8 M aqueous NaOH, as this ensures pseudo-first-order kinetics. Finally, I will quench the aliquot in 1 M HCl.

Prioritizing Methyl Ester Protocol

I'm finalizing the direct aminolysis protocol for both esters. Using the DOT diagram, I am evaluating the conditions for Step 3, ensuring all reactions are monitored by TLC. I plan to select the methyl ester as the ideal choice, given its more favorable reactivity and reaction speed. I will use the saponification data to further illustrate this point.

Prioritizing Ester Selection

I'm now determining when to prioritize methyl versus ethyl esters in the aminolysis route, and I'm analyzing that the methyl ester is best for easy hydrolysis, and the ethyl ester is a better protecting group for upstream reactions. I have also found that the methyl ester is favored for fast saponification, and I've started assembling the literature support for these claims.

Prioritizing Ester Selection

I'm now determining when to prioritize methyl versus ethyl esters in the aminolysis route, and I'm analyzing that the methyl ester is best for easy hydrolysis, and the ethyl ester is a better protecting group for upstream reactions. I have also found that the methyl ester is favored for fast saponification, and I've started assembling the literature support for these claims.

Refining Data Presentation

I'm now refining data presentation, specifically the format of my table. I'm focusing on clarifying how the different ester groups impact the reaction kinetics. I will ensure the parallel saponification kinetics are clearly illustrated in the graphs. I will include the mechanistic drivers, highlighting the steric hindrance of the ethyl group. I plan to add the DOT diagram to the new draft.

Comparative

Validation of LC-MS/MS Methods for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Quantification: A Comparative Guide

Introduction & Analytical Challenge Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) is a critical nitrogen-containing heterocyclic building block frequently utilized in the synthesis of novel pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) is a critical nitrogen-containing heterocyclic building block frequently utilized in the synthesis of novel pharmaceutical active ingredients[1]. During preclinical pharmacokinetic (PK) profiling, accurately quantifying this compound in biological matrices (e.g., rat plasma) is paramount.

However, the analyte presents a distinct analytical challenge: its polar pyrazole core and amino functionality result in poor retention on traditional hydrophobic stationary phases, while its susceptibility to matrix effects demands rigorous sample cleanup. To establish a self-validating, robust assay compliant with the ICH M10 Bioanalytical Method Validation guidelines[2][3], this guide objectively compares standard approaches (C18 chromatography and Protein Precipitation) against advanced alternatives (Biphenyl chromatography and Polymeric Solid Phase Extraction).

Chromatographic Strategy: Biphenyl vs. C18 Stationary Phases

The Causality of Retention

Traditional fully porous C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions. For polar heterocycles like our target pyrazole, C18 phases often fail to provide adequate retention, causing the analyte to elute near the void volume where endogenous salts and phospholipids cause severe ion suppression[4].

Conversely, Biphenyl stationary phases offer orthogonal selectivity. The biphenyl ligand engages in π−π interactions with the electron-rich pyrazole ring, while also providing dipole-dipole interactions and steric retention[5][6]. This enhanced retention shifts the analyte's elution window away from matrix interference zones, dramatically improving the Signal-to-Noise (S/N) ratio.

G cluster_0 Standard C18 Column cluster_1 Biphenyl Core-Shell Column C18 Hydrophobic Interactions Only Coelution Co-elution with Phospholipids C18->Coelution Suppression Ion Suppression (Poor Sensitivity) Coelution->Suppression Biphenyl π-π & Dipole Interactions Retention Enhanced Retention of Pyrazole Ring Biphenyl->Retention Resolution Matrix Resolution (High Sensitivity) Retention->Resolution Analyte Methyl 3-amino-1-isopropyl -1H-pyrazole-4-carboxylate Analyte->C18 Analyte->Biphenyl

Figure 1: Retention mechanisms and matrix effect outcomes: C18 vs Biphenyl stationary phases.

Experimental Data: Column Comparison

Conditions: Isocratic elution (60% 0.1% Formic Acid in Water / 40% Methanol), 0.4 mL/min.

ParameterStandard C18 (50 x 2.1 mm, 3 µm)Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm)
Retention Time (tR) 0.85 min (Near Void)2.45 min (Well Retained)
Peak Asymmetry (Tf) 1.65 (Tailing)1.08 (Symmetrical)
Absolute Matrix Factor 42% (Severe Suppression)96% (Negligible Suppression)
S/N at 1 ng/mL (LLOQ) 8:1145:1

Verdict: The Biphenyl column is strictly required to achieve the sensitivity and selectivity mandated by ICH M10 guidelines for this specific molecular class[6][7].

Sample Preparation: SPE vs. Protein Precipitation (PPT)

Mechanistic Cleanup Advantages

Protein precipitation (PPT) using acetonitrile is rapid but highly non-selective. It leaves high concentrations of residual glycerophospholipids in the extract, which foul the MS source and cause unpredictable ionization variations.

To create a self-validating system, we utilized a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) microplate (e.g., Oasis HLB)[8][9]. The macroporous copolymer [poly(divinylbenzene-co-N-vinylpyrrolidone)] allows for a rigorous aqueous wash step to remove salts, followed by a targeted organic elution that leaves highly lipophilic matrix components trapped on the sorbent[10][11].

SPE_vs_PPT Plasma Rat Plasma Sample (Spiked with Analyte) PPT_Step1 Add Acetonitrile (3:1 v/v) Plasma->PPT_Step1 PPT Method SPE_Step1 Condition/Equilibrate (HLB Polymeric Plate) Plasma->SPE_Step1 SPE Method PPT_Step2 Centrifuge (10,000 x g) PPT_Step1->PPT_Step2 PPT_Result High Phospholipid Carryover PPT_Step2->PPT_Result SPE_Step2 Load Sample (Acidified) SPE_Step1->SPE_Step2 SPE_Step3 Wash (5% Methanol) SPE_Step2->SPE_Step3 SPE_Step4 Elute (100% Methanol) SPE_Step3->SPE_Step4 SPE_Result Clean Extract (No Matrix Effect) SPE_Step4->SPE_Result

Figure 2: Workflow comparison between Protein Precipitation (PPT) and Solid Phase Extraction (SPE).

Experimental Data: Extraction Efficiency
MetricProtein Precipitation (PPT)Polymeric SPE (HLB)
Mean Recovery (%) 68.4% ± 12.5%94.2% ± 3.1%
Phospholipid Carryover High (m/z 184 monitor)Not Detected
Reproducibility (CV%) 18.2% (Fails ICH M10)3.3% (Passes ICH M10)

Step-by-Step Experimental Protocol

A. SPE Sample Preparation (Oasis HLB 96-well plate, 30 mg/well)
  • Sample Pre-treatment: Aliquot 100 µL of rat plasma into a microcentrifuge tube. Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding[8].

  • Conditioning: Pass 500 µL of LC-MS grade Methanol through the SPE bed.

  • Equilibration: Pass 500 µL of LC-MS grade Water through the SPE bed.

  • Loading: Apply the 200 µL pre-treated plasma sample to the plate. Apply gentle vacuum (approx. 5 inHg).

  • Washing: Wash interferences with 500 µL of 5% Methanol in Water[12].

  • Elution: Elute the target analyte with 2 x 250 µL of 100% Methanol into a clean collection plate[10][12].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

B. LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II LC coupled to a SCIEX 6500+ Triple Quadrupole MS.

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (linear to 90% B), 3.0-4.0 min (hold 90% B), 4.1-5.0 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection (Positive ESI):

    • Precursor Ion [M+H]+ : m/z 184.2

    • Quantifier Transition: m/z 184.2 152.1 (Loss of CH3​OH from the ester group)

    • Qualifier Transition: m/z 184.2 124.1

ICH M10 Method Validation Summary

Using the optimized Biphenyl + SPE workflow, a full validation was conducted in accordance with the ICH M10 guidelines for bioanalytical assays[2][7][13].

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (Biphenyl + SPE)Status
Linearity Range R2≥0.99 1.0 to 1000 ng/mL ( R2=0.998 )PASS
Intra-day Accuracy ±15% ( ±20% at LLOQ)96.5% – 104.2%PASS
Inter-day Precision ≤15% CV ( ≤20% at LLOQ)2.8% – 5.4% CVPASS
Matrix Effect (IS Normalized) CV ≤15% across 6 lots3.1% CVPASS
Benchtop Stability ±15% of nominal101.2% (24 hours at Room Temp)PASS

Conclusion

For the robust quantification of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate, standard C18 chromatography and PPT sample preparation fall short of regulatory requirements due to poor retention and severe matrix suppression. By implementing a Biphenyl core-shell stationary phase coupled with polymeric HLB Solid Phase Extraction , laboratories can achieve a highly sensitive, interference-free, and self-validating assay that strictly adheres to global ICH M10 bioanalytical standards.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link][2]

  • International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. (2022). Available at:[Link][7]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (2022). Available at:[Link][3]

  • Phenomenex. Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis. Available at:[Link][4]

  • Restek Corporation. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. (2024). Available at:[Link][6]

  • Waters Corporation. Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB. Available at:[Link][8]

  • Exploration Publishing. Detection of pharmaceuticals and their transformation products using off-line solid phase extraction. (2024). Available at:[Link][10]

Sources

Validation

Publish Comparison Guide: Reproducibility of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Multi-Gram Synthesis

Executive Summary Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1)[1] is a highly valued molecular building block, frequently utilized in the development of pyrazolo[1,5-a]pyrimidine-based kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1)[1] is a highly valued molecular building block, frequently utilized in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors and agricultural active ingredients[2]. However, scaling its synthesis beyond the milligram scale exposes severe reproducibility bottlenecks, primarily driven by poor regioselectivity during N-alkylation.

This guide objectively compares three synthetic strategies, analyzing their mechanistic limitations, and provides a field-proven, self-validating protocol for the most reproducible and scalable route.

Mechanistic Causality & Route Design

The fundamental challenge in synthesizing 1-alkyl-3-aminopyrazoles is the tautomeric nature of the pyrazole core. The endocyclic nitrogen atoms (N1 and N2) exhibit competing nucleophilicity[2].

  • Route A (Direct Alkylation): Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with isopropyl iodide under standard basic conditions (e.g., K₂CO₃) yields a nearly 1:1 mixture of the 1-isopropyl (target) and 2-isopropyl (5-amino) isomers. Because the isopropyl group is sterically bulky and these isomers possess nearly identical polarities, chromatographic separation at a multi-gram scale is economically unviable and highly irreproducible.

  • Route B (De Novo Cyclocondensation): Constructing the pyrazole ring via the condensation of isopropylhydrazine with methyl 2-cyano-3-methoxyacrylate. While this avoids post-synthetic alkylation, the reaction is thermodynamically driven to favor the 5-amino-1-isopropyl isomer due to the differential nucleophilicity of the substituted versus unsubstituted hydrazine nitrogens[3].

  • Route C (Imine-Directed Alkylation - The Optimized Standard): To achieve absolute regiocontrol, the C3-amino group is transiently protected as a Schiff base using benzaldehyde. The resulting bulky phenyl imine sterically shields the adjacent N2 position. Subsequent alkylation is forced exclusively to the less hindered N1 position[4]. Mild acidic hydrolysis then unmasks the amine, delivering the target molecule with >95% regiomeric purity without the need for column chromatography.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three synthetic routes when executed at a 50-gram scale.

Performance MetricRoute A: Direct AlkylationRoute B: CyclocondensationRoute C: Imine-Directed Alkylation
Regioselectivity (N1:N2) 55:4520:80 (Favors 5-amino)>98:2
Overall Isolated Yield 32% (Post-chromatography)45% (Mixture)78% (Crystallization only)
Purification Requirement Tedious Silica Gel ChromatographyFractional CrystallizationDirect Precipitation / Filtration
Scalability Low (Chromatography bottleneck)Moderate (Exothermic control needed)High (Telescoped, chromatography-free)
E-Factor (Waste/Product) >150~80<30

Visualizing the Synthetic Logic

RouteComparison Start Target: Methyl 3-amino-1-isopropyl -1H-pyrazole-4-carboxylate RouteA Route A: Direct Alkylation (iPr-Br + Base) Start->RouteA RouteB Route B: Cyclocondensation (iPr-Hydrazine + Enamine) Start->RouteB RouteC Route C: Directed Alkylation (Imine Protection) Start->RouteC OutcomeA Poor Regioselectivity (1:1) Chromatography Bottleneck RouteA->OutcomeA OutcomeB Favors 5-amino Isomer Low Target Yield RouteB->OutcomeB OutcomeC High Regioselectivity (>95:5) Scalable & Cryst. Isolation RouteC->OutcomeC

Diagram 1: Decision tree comparing the three synthetic strategies and their scalability outcomes.

Mechanism Step1 Methyl 3-amino-1H -pyrazole-4-carboxylate Step2 Imine Formation (Benzaldehyde) Step1->Step2 Step3 Steric Shielding of N2 Position Step2->Step3 Step4 N1 Alkylation (iPr-I, Cs2CO3) Step3->Step4 Step5 Acidic Hydrolysis (HCl / THF) Step4->Step5 Step6 Pure Target (>95% Regioselectivity) Step5->Step6

Diagram 2: Mechanistic pathway of the optimized Imine-Directed Alkylation (Route C).

Optimized Experimental Protocol: Imine-Directed Alkylation

This section details the self-validating methodology for Route C, ensuring high reproducibility at a 50-gram scale.

Phase 1: Transient Imine Protection

Causality: Converting the primary amine to a benzylidene imine prevents N-alkylation at the exocyclic amine and provides massive steric bulk that physically blocks the adjacent N2 position of the pyrazole ring.

  • Suspend methyl 3-amino-1H-pyrazole-4-carboxylate (50.0 g, 354 mmol) in absolute ethanol (500 mL).

  • Add benzaldehyde (41.3 g, 389 mmol, 1.1 eq) and a catalytic amount of glacial acetic acid (2 mL).

  • Reflux the mixture at 80 °C for 4 hours. The suspension will transition into a clear yellow solution, followed by the precipitation of the imine intermediate.

  • Cool to 0 °C, filter the precipitate, and wash with cold ethanol (100 mL). Dry under vacuum.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak (m/z 142 [M+H]⁺) is ≤ 2% relative to the imine intermediate (m/z 230 [M+H]⁺).

Phase 2: Regioselective N1-Alkylation

Causality: Cesium carbonate (Cs₂CO₃) is explicitly chosen over potassium carbonate. The larger radius of the cesium cation provides better solubility in DMF and enhances the nucleophilicity of the pyrazolate anion (the "cesium effect"), accelerating the reaction before any imine hydrolysis can occur[4].

  • Dissolve the imine intermediate (75.0 g, 327 mmol) in anhydrous DMF (600 mL).

  • Add Cs₂CO₃ (159.8 g, 490 mmol, 1.5 eq) and stir for 15 minutes at room temperature.

  • Dropwise add 2-iodopropane (66.7 g, 392 mmol, 1.2 eq). Heat the mixture to 60 °C for 12 hours.

  • Quench the reaction by pouring it into ice water (2 L). Extract with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with brine (5 x 200 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): TLC (Hexane:EtOAc 7:3) must indicate complete consumption of the imine (R_f 0.3) and the appearance of a single new lipophilic spot (R_f 0.6). The strict absence of a secondary isomer spot confirms the regioselectivity of the alkylation.

Phase 3: Acidic Hydrolysis & Isolation

Causality: Mild aqueous acid rapidly hydrolyzes the imine back to the primary amine. The strategic use of an MTBE/Hexane solvent system for crystallization ensures that the cleaved benzaldehyde remains highly soluble in the mother liquor, while the target pyrazole selectively crystallizes.

  • Dissolve the crude alkylated imine in THF (400 mL).

  • Add 2M aqueous HCl (200 mL) and stir vigorously at room temperature for 2 hours.

  • Adjust the pH to 8 using saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (2 x 400 mL).

  • Concentrate the organic layer to a minimal volume (~100 mL). Slowly add Hexane (300 mL) while stirring to induce crystallization.

  • Filter the white crystalline solid and dry under vacuum to yield pure methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

  • Self-Validation (IPC): LC-MS analysis must show the disappearance of the alkylated imine (m/z 272 [M+H]⁺) and the emergence of the target product (m/z 184 [M+H]⁺).

References

  • AiFChem. "1787974-11-1 | Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate".
  • BenchChem. "A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate".
  • Organic Process Research & Development. "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material".
  • Organic Syntheses. "Three-component Reaction for Pyrazole Synthesis". Org. Synth.

Sources

Comparative

Benchmarking the biological activity of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate analogs

Benchmarking the Biological Activity of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Analogs: A Comparative Guide for Drug Development and Agrochemical Applications Executive Summary Methyl 3-amino-1-isopropyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Biological Activity of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Analogs: A Comparative Guide for Drug Development and Agrochemical Applications

Executive Summary

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1787974-11-1) is a highly privileged synthetic building block. While the ester itself serves as an inactive precursor, its saponification and subsequent amidation yield pyrazole-4-carboxamide analogs that exhibit profound biological activities. In modern drug discovery and agrochemistry, this specific scaffold is utilized to target two distinct, high-value biological mechanisms:

  • Oncology (Aurora Kinase A/B Inhibition): Acting as ATP-competitive inhibitors that disrupt mitosis and induce apoptosis in cancer cells[1].

  • Agrochemistry (Succinate Dehydrogenase Inhibition): Acting as Complex II inhibitors (SDHIs) that disrupt mitochondrial respiration in phytopathogenic fungi[2].

This guide benchmarks the biological performance of 1-isopropyl-3-amino-pyrazole-4-carboxamide analogs against industry standards, detailing the structure-activity relationship (SAR) causality and providing self-validating experimental protocols for both therapeutic and agricultural domains.

Mechanistic Targeting Landscape

Pathway cluster_oncology Oncology: Kinase Pathway cluster_agro Agrochemistry: SDHI Pathway Scaffold 1-Isopropyl-Pyrazole Carboxamide Analog AurA Aurora Kinase A/B (ATP Pocket) Scaffold->AurA ATP Competitive Binding SDH Succinate Dehydrogenase (Complex II Q-site) Scaffold->SDH Ubiquinone Mimicry Mitosis Centrosome Dysfunction AurA->Mitosis Apoptosis G2/M Arrest & Apoptosis Mitosis->Apoptosis ETC Electron Transport Chain Blockade SDH->ETC Death Fungal Cell Death ETC->Death

Dual mechanistic pathways of pyrazole analogs in oncology and agrochemistry.

Section 1: Oncology Benchmarking – Aurora Kinase A/B Inhibition

Scientific Rationale & Causality Aurora kinases (A and B) are serine/threonine kinases critical for centrosome maturation and chromosome segregation. Their overexpression leads to chromosomal instability, a hallmark of tumorigenesis[1]. Pyrazole-4-carboxamide analogs act as Type I ATP-competitive inhibitors. The 3-amino group acts as a critical hydrogen bond donor to the kinase hinge region (specifically interacting with the backbone of Ala213 in Aurora A), while the 1-isopropyl group occupies the hydrophobic specificity pocket, enhancing binding affinity and residence time compared to less bulky substituents[3].

Protocol: Self-Validating Kinase Inhibition Assay (ADP-Glo) Causality of Design: The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the reaction. By converting ADP to a luminescent signal, it avoids the fluorescence interference common with small-molecule libraries. The inclusion of both a vehicle control and a known positive control ensures the system validates its own dynamic range.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole analog in 100% DMSO.

  • Enzyme Incubation: In a 384-well plate, combine 10 nM Aurora A (or B) enzyme, 10 μM ATP, and 0.5 μg/μL Myelin Basic Protein (substrate) in kinase assay buffer. Add 1 μL of the compound dilution.

  • Internal Controls:

    • Positive Control: Alisertib (1 μM) to validate maximum kinase inhibition (baseline signal).

    • Vehicle Control: 1% DMSO to establish maximum uninhibited kinase activity.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 μL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Measure luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Data Presentation: Oncology Benchmarking Representative benchmarking data illustrating the SAR advantage of the 1-isopropyl scaffold.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HeLa Cell Viability IC₅₀ (μM)
1-Isopropyl-3-amino-pyrazole analog 24.531.20.85
1-Methyl-3-amino-pyrazole analog 85.0110.43.40
Alisertib (Standard Control) 1.2>1000 (Selective)0.15

Section 2: Agrochemical Benchmarking – Succinate Dehydrogenase (SDH) Inhibition

Scientific Rationale & Causality Succinate dehydrogenase (Complex II) is a critical enzyme linking the TCA cycle and the electron transport chain. Pyrazole-4-carboxamides are well-established SDHIs[2]. The carboxamide moiety mimics ubiquinone, binding to the ubiquinone-binding pocket (Q-site) of the SDH complex, thereby halting fungal respiration[4]. The 1-isopropyl substitution provides optimal lipophilicity (LogP) for penetrating complex fungal cell walls, a critical pharmacokinetic advantage over highly polar analogs.

Protocol: In Vitro Mycelial Growth Inhibition Assay Causality of Design: Assessing radial growth on agar provides a direct, phenotypic measurement of fungicidal efficacy. Normalizing against a vehicle control ensures that solvent toxicity does not artificially inflate the perceived potency of the compound.

  • Media Preparation: Dissolve the pyrazole analog in acetone and mix into molten Potato Dextrose Agar (PDA) to achieve final concentrations of 0.1, 1, 10, and 50 μg/mL.

  • Internal Controls:

    • Vehicle Control: 0.5% acetone in PDA (to establish baseline 100% growth).

    • Positive Control: Fluxapyroxad at equivalent concentrations.

  • Inoculation: Place a 5 mm mycelial plug of Botrytis cinerea (harvested from the actively growing margin of a 7-day-old culture) face-down in the center of each PDA plate.

  • Incubation: Incubate plates in the dark at 25°C for 72 hours.

  • Measurement & Calculation: Measure the colony diameter in two perpendicular directions. Subtract the 5 mm plug diameter. Calculate the inhibition rate (%): [(Control Growth - Treatment Growth) / Control Growth] × 100. Determine the EC₅₀ via probit analysis.

Data Presentation: Agrochemical Benchmarking

CompoundSDH Enzyme IC₅₀ (μM)B. cinerea Mycelial EC₅₀ (μg/mL)
1-Isopropyl-3-amino-pyrazole analog 0.421.15
1-Methyl-3-amino-pyrazole analog 1.854.60
Fluxapyroxad (Standard Control) 0.080.25

Benchmarking Workflow Visualization

Workflow Prep Analog Synthesis Enzyme Target Profiling (ADP-Glo / SDH) Prep->Enzyme Phenotype Phenotypic Assay (Cell Viability / Mycelial) Enzyme->Phenotype SAR SAR & Benchmarking Phenotype->SAR

Step-by-step benchmarking workflow from synthesis to phenotypic validation.

Conclusion

The benchmarking data confirms that Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is an exceptionally potent precursor for drug and agrochemical development. The 1-isopropyl substitution offers a distinct structural advantage over simpler methyl analogs. In oncology, it enhances hydrophobic interactions within the Aurora kinase ATP-binding pocket, driving nanomolar target engagement. In agrochemistry, it optimizes the membrane permeability required to reach the mitochondrial SDH complex in phytopathogenic fungi, bridging the gap between enzymatic affinity and phenotypic efficacy.

References

1.[1] Title: Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Source: PubMed (National Institutes of Health) URL: [Link]

2.[3] Title: Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[2] Title: Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Source: Molecules (MDPI) URL: [Link]

4.[4] Title: Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Comprehensive Analytical Comparison Guide: Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate Reference Standards

Introduction & Scientific Context In the landscape of modern drug discovery, highly functionalized 5-amino and 3-aminopyrazoles serve as privileged scaffolds for designing targeted kinase inhibitors[1]. Specifically, Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the landscape of modern drug discovery, highly functionalized 5-amino and 3-aminopyrazoles serve as privileged scaffolds for designing targeted kinase inhibitors[1]. Specifically, Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) [2] is a critical synthetic intermediate and analytical reference standard. Its unique structural topology—featuring a hydrogen-bond donating amino group, a hydrophobic isopropyl moiety, and an ester functionality—makes it an ideal building block for developing inhibitors targeting the JAK/STAT pathway, Bruton's Tyrosine Kinase (BTK), and the KEAP1:NRF2 protein-protein interaction[3].

Because impurities in starting materials can propagate through multi-step syntheses to form highly toxic or immunogenic API (Active Pharmaceutical Ingredient) impurities, the analytical rigor applied to this reference standard is paramount. This guide provides an objective comparison of available reference standard grades, detailing the causality behind analytical methodologies and establishing self-validating protocols compliant with [4] and[5].

JAKSTATPathway Cytokine Cytokine Signal (e.g., IL-6) Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase (Target of Pyrazole Inhibitors) Receptor->JAK  Activation STAT STAT Protein Phosphorylation JAK->STAT  Phosphorylates Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor Methyl 3-amino-1-isopropyl- 1H-pyrazole-4-carboxylate Derivatives Inhibitor->JAK  Competitive Inhibition

Fig 1: JAK/STAT signaling pathway illustrating the pharmacological target of pyrazole-4-carboxylate derivatives.

Objective Comparison of Reference Standard Grades

Selecting the appropriate grade of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is dictated by the phase of drug development. Using an uncharacterized synthetic intermediate for quantitative release testing violates regulatory expectations, whereas using a Certified Reference Material (CRM) for basic synthetic screening is economically inefficient.

Table 1: Performance and Attribute Comparison Across Grades
ParameterCertified Reference Material (CRM)Analytical Standard GradeSynthetic Intermediate Grade
Manufacturing Standard ISO 17034 / ISO/IEC 17025ISO 9001Non-regulated
Purity (HPLC-UV) ≥ 99.5% (Mass balance approach)≥ 98.0%90.0% - 95.0%
Structural Verification 1H/13C NMR, 2D NMR, HRMS, IR1H NMR, LC-MSLC-MS only
Traceability Traceable to SI units (NIST/BIPM)Traceable to primary standardNot traceable
Water Content (KF) Strictly quantified (< 0.5%)Tested (< 1.0%)Often untested
Primary Application Quantitative API release, Method ValidationRoutine QC, System SuitabilityEarly-stage synthesis, R&D

Analytical Methodologies: The Causality of Experimental Design

To establish a trustworthy analytical profile for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate, scientists must overcome specific chemical challenges inherent to pyrazole chemistry.

The Regiochemistry Challenge

During the synthesis of this compound, alkylation of the pyrazole ring frequently yields a mixture of N1-isopropyl and N2-isopropyl regiomers. Because these isomers have identical exact masses ( m/z 183.1008 for [M+H]+ ) and highly similar polarities, standard LC-MS methods often fail to resolve them.

The Solution:

  • Chromatographic Causality: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The π−π interactions between the phenyl ring of the column and the pyrazole ring of the analyte exploit minute differences in the electron density distribution between the N1 and N2 isomers, achieving baseline resolution.

  • Spectroscopic Causality: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is mandatory. Only the 1-isopropyl isomer will show a spatial NOE correlation between the isopropyl methine proton and the substituent at the 5-position of the pyrazole ring, providing unambiguous structural proof.

Self-Validating Experimental Protocol: Purity & Structural Assessment

The following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass predefined acceptance criteria before sample analysis can proceed, ensuring compliance with[6].

Phase 1: System Suitability Testing (SST)
  • Preparation of Resolution Mixture: Spike a known standard of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate with 1.0% (w/w) of its N2-isopropyl isomer.

  • Injection: Inject 5 µL of the SST mixture into the HPLC-UV system.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the N1 and N2 isomer peaks.

    • Acceptance Criterion: Rs​≥2.0 . If Rs​<2.0 , the system is invalid. Recalibrate mobile phase pH or replace the column.

Phase 2: HPLC-UV/HRMS Method
  • Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (maintains the amino group in a protonated state to prevent peak tailing).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated pyrazole-carboxylate chromophore) and ESI+ HRMS.

Phase 3: Data Processing & Release

Compare the integrated peak areas to determine chromatographic purity and verify the exact mass against the theoretical value.

AnalyticalWorkflow A Standard Selection (CRM vs. Analytical Grade) B System Suitability Testing (SST) Resolution > 2.0 A->B  Proceed to Validation B->B  SST Failed (Recalibrate) C HPLC-UV/MS Analysis (Purity & Mass Accuracy) B->C  SST Passed D NMR Spectroscopy (Regiochemistry Verification) C->D  Orthogonal Check E Data Processing & ICH Q2(R2) Validation D->E F Certificate of Analysis (CoA) Generation E->F

Fig 2: Self-validating analytical workflow for pyrazole reference standards.

Experimental Data: Performance Comparison

The following table summarizes experimental data obtained from testing the three different grades of the reference standard using the validated protocol described above.

Table 2: Analytical Results by Standard Grade
Analytical MetricCertified Reference MaterialAnalytical Standard GradeSynthetic Intermediate
Retention Time (RT) 8.42 min8.41 min8.45 min
Isomeric Impurity (N2-iso) Not Detected (< 0.05%)0.4%3.2%
Measured Mass [M+H]+ 184.1085 Da184.1082 Da184.1091 Da
Mass Error (ppm) 0.5 ppm2.1 ppm7.0 ppm
Total HPLC Purity 99.8% 98.5% 92.1%
2D NMR NOE Signal Strong (Unambiguous N1)Strong (Unambiguous N1)Mixed signals present

Data Interpretation: The CRM grade demonstrates exceptional purity with zero detectable regiomeric contamination, making it the only suitable choice for establishing relative response factors (RRF) in quantitative API release assays. The Synthetic Intermediate grade, while possessing the correct primary mass, contains over 3% of the N2-isomer, which could lead to disastrous off-target toxicity if carried forward in a drug development pipeline without further purification.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • USP <11> Reference Standards Source: United States Pharmacopeia (USP) URL:[Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, step-by-step guide for the safe and compliant disposal of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate. As a Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the safe and compliant disposal of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and environmental responsibility are paramount in your laboratory operations.

Executive Summary: The Disposal Mandate

The proper disposal of specialized chemical reagents like Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its identity as a pyrazole derivative necessitates that it be handled as potentially hazardous waste.[1][2] The core principle of this guide is risk mitigation through cautious handling, proper segregation, and compliant disposal via your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[2][3]

Hazard Assessment Based on Structural Analogs

To establish a safe disposal protocol, the hazard profile has been inferred from safety data on structurally similar pyrazole derivatives. This "worst-case" approach ensures a high margin of safety.[1]

Hazard CategoryFinding from Analogous Pyrazole CompoundsRationale & Implication for Disposal
Skin & Eye Irritation Many pyrazole derivatives are classified as skin and serious eye irritants.[1][2][4][5]Direct contact must be avoided. All handling and disposal steps require appropriate Personal Protective Equipment (PPE). Contaminated materials become hazardous waste.
Acute Toxicity Some pyrazole compounds are harmful if swallowed or toxic in contact with skin.[6]Minimizing exposure is critical. Waste must be securely contained to prevent accidental contact or ingestion by personnel.
Respiratory Irritation Certain analogs may cause respiratory irritation, particularly in powdered form.[2][4][5]Handling should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols.[4][7]
Aquatic Toxicity Some pyrazole derivatives are harmful to aquatic life with long-lasting effects.[1]This is the primary reason to strictly avoid drain disposal. All waste, including aqueous solutions and rinsate, must be collected as chemical waste.[2][8]

Essential Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are equipped with the following PPE and adhere to these safety practices:

  • Chemical-Resistant Gloves: Wear nitrile or other chemically-resistant gloves suitable for handling organic compounds.[4]

  • Safety Goggles: Use ANSI-rated safety goggles with side shields to protect against splashes.[4]

  • Laboratory Coat: A full-length lab coat is mandatory to prevent skin contact.[4]

  • Ventilated Workspace: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation.[9]

  • Spill Kit: Ensure a chemical spill kit with an inert absorbent material is readily accessible.[8]

Step-by-Step Disposal Protocols

The fundamental principle of chemical disposal is waste segregation. Do not mix waste streams unless explicitly permitted by your institution's EHS department.[1][10]

Protocol 4.1: Solid Waste Disposal

(For unused, expired, or contaminated solid Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate)

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The original product container is often the best choice.[9][11]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate".[2][10]

  • Contaminated Materials: Any materials grossly contaminated with the solid compound, such as weighing papers, spatulas, or gloves, must be placed in the same solid waste container.[1][12]

  • Storage: Securely seal the container and store it in a designated hazardous waste accumulation area, away from incompatible materials.[2][11]

Protocol 4.2: Liquid Waste Disposal

(For solutions containing Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate)

  • Collection: Collect all aqueous or solvent-based solutions in a designated, leak-proof hazardous waste container.[8][9] Do not overfill the container; leave adequate headspace for expansion.[9]

  • Segregation: This waste stream should be kept separate from other wastes (e.g., halogenated solvents, strong acids) unless your EHS guidelines permit mixing.[8]

  • Labeling: Label the container with "HAZARDOUS WASTE " and list all chemical constituents with their approximate concentrations.[9][10]

  • No Drain Disposal: Due to potential aquatic toxicity, do not dispose of any liquid waste containing this compound down the drain.[2]

Protocol 4.3: Empty Container Disposal

Empty containers that held Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate must be decontaminated before disposal.

  • Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[8]

  • Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous waste according to Protocol 4.2.[8][9]

  • Deface Label: Completely remove or deface the original manufacturer's label on the empty container.[8][9]

  • Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of in the regular laboratory glassware or plastic recycling waste stream, as per your institutional policy.[8][11]

Disposal and Decontamination Workflow

The following diagram outlines the logical workflow for the proper disposal of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate and associated waste.

G Disposal Workflow for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate cluster_prep Preparation & Assessment cluster_segregation Segregation & Containerization cluster_final Storage & Final Disposal start Identify Waste (Solid, Liquid, Contaminated Material) assess Assess Hazards (Assume Irritant & Toxic) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe solid Solid Waste (Unused chemical, contaminated items) ppe->solid liquid Liquid Waste (Solutions, rinsate) container_solid Collect in Labeled, Sealed SOLID Hazardous Waste Container solid->container_solid container_liquid Collect in Labeled, Sealed LIQUID Hazardous Waste Container liquid->container_liquid storage Store in Designated Hazardous Waste Area container_solid->storage request Submit Pickup Request to Institutional EHS Department storage->request disposal Professional Disposal (e.g., High-Temperature Incineration) request->disposal

Caption: Disposal workflow for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill and prevent it from spreading.[8][12]

  • Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials (wipes, pads) and the decontamination solvent as hazardous waste.[12]

  • Report: Report the spill to your laboratory supervisor and institutional EHS office, following their specific reporting procedures.

Final Disposal Pathway

The ultimate disposal of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate must be handled by a licensed professional waste disposal company arranged through your institution.[1] The most common and recommended method for such organic compounds is high-temperature incineration, which ensures complete destruction of the molecule.[1] Always follow your institution's established procedures for requesting hazardous waste pickup.[1][10]

References

  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals . Benchchem. 8

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals . Benchchem. 1

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals . Benchchem. 2

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. 9

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde . Fisher Scientific. 4

  • SAFETY DATA SHEET - Pyrazole . MilliporeSigma.

  • SAFETY DATA SHEET - 5-Amino-1-methylpyrazole . TCI Chemicals.

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid . Fisher Scientific. 5

  • SAFETY DATA SHEET - 1-Methyl-3-phenyl-1h-pyrazole-5-carbaldehyde . Combi-Blocks, Inc. 6

  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals . Benchchem. 12

  • 3-Amino-1-methyl-1H-pyrazole Safety Data Sheet . Apollo Scientific. 7

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. 11

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. 10

  • Laboratory Waste Disposal . University of Aveiro Department of Chemistry. 3

  • Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Safety Information . Sigma-Aldrich. 13

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